Dabuzalgron Hydrochloride
Beschreibung
See also: Dabuzalgron (has active moiety).
Eigenschaften
IUPAC Name |
N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRMKDCRDUXTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176344 | |
| Record name | Dabuzalgron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219311-43-0 | |
| Record name | Dabuzalgron hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dabuzalgron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DABUZALGRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7Q00A39MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dabuzalgron Hydrochloride in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabuzalgron (B1669745) hydrochloride is an orally active and selective partial agonist for the α1A-adrenergic receptor (α1A-AR).[1][2][3] While initially investigated for urinary incontinence, preclinical studies have revealed a significant cardioprotective role for dabuzalgron, particularly in the context of chemotherapy-induced cardiotoxicity.[1][3][4] This technical guide provides a detailed overview of the molecular mechanisms through which dabuzalgron hydrochloride exerts its effects on cardiomyocytes, focusing on the core signaling pathways, impact on mitochondrial function, and pro-survival effects. The information presented is synthesized from key preclinical studies to support further research and development in cardiovascular therapeutics.
Core Mechanism of Action: Selective α1A-Adrenergic Receptor Agonism
The primary mechanism of action of dabuzalgron in the heart is its selective activation of the α1A-adrenergic receptor subtype expressed on cardiomyocytes.[2][4] In rodent and human myocardium, both α1A and α1B-AR subtypes are present.[4] It is crucial to distinguish their roles; while α1B-AR activation is linked to pathological cardiac hypertrophy, the stimulation of α1A-ARs initiates adaptive and protective responses within the heart muscle cells.[4][5][6]
Dabuzalgron's therapeutic effects are initiated by its binding to the α1A-AR, a G protein-coupled receptor. This interaction triggers a downstream signaling cascade centered around the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2][4][5] The essential role of this pathway is confirmed by studies showing that the cardioprotective effects of dabuzalgron are nullified in the presence of MEK inhibitors, such as trametinib, which block the activation of ERK1/2.[5][6] Furthermore, the protective actions of dabuzalgron are completely absent in α1A-AR knockout mice, definitively confirming the receptor's necessity for the drug's activity.[2][7]
Signaling Pathway Diagram
Caption: Dabuzalgron signaling cascade in cardiomyocytes.
Key Cardioprotective Effects in Cardiomyocytes
The activation of the α1A-AR/ERK1/2 axis by dabuzalgron leads to several beneficial downstream effects that protect cardiomyocytes from injury, particularly from insults like doxorubicin-induced toxicity.
Preservation of Mitochondrial Function and Energy Metabolism
A primary consequence of dabuzalgron's action is the preservation of mitochondrial integrity and function.[1][4] In models of doxorubicin-induced cardiotoxicity, dabuzalgron mitigates mitochondrial membrane potential collapse and preserves myocardial ATP content.[4] This is achieved, in part, by upregulating the transcription of genes related to energy production and mitochondrial function.[4] A key target in this process is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis.[2][3]
Inhibition of Apoptosis and Enhancement of Cell Survival
Dabuzalgron protects cardiomyocytes from doxorubicin-induced cell death.[4] By preserving mitochondrial function, it abrogates the activation of key elements in the apoptotic cascade that are often triggered by mitochondrial damage.[2] This pro-survival signaling is a direct consequence of the ERK1/2 activation, a well-established pathway in promoting cell survival.[4][5]
Modulation of Gene Expression
Through the ERK1/2 pathway, dabuzalgron influences nuclear transcription factors, leading to changes in the expression of genes crucial for cardiomyocyte homeostasis. RNA sequencing analysis of heart tissue from mice treated with dabuzalgron and doxorubicin (B1662922) revealed a normalization of transcripts related to mitochondrial function that were otherwise downregulated by doxorubicin alone.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of dabuzalgron.
| In Vitro Efficacy in Neonatal Rat Ventricular Myocytes (NRVMs) | |
| Parameter | Value |
| EC50 for ERK1/2 Phosphorylation | 4.8 µM[2] |
| Effective Concentration for Cytoprotection | 10 µM[2] |
| In Vivo Efficacy in Mouse Model of Doxorubicin Cardiotoxicity | |
| Parameter | Value/Observation |
| Dabuzalgron Dosage | 10 µg/kg (oral gavage, twice daily)[3][4] |
| Doxorubicin-induced ATP Reduction | 23 ± 7% decrease from baseline[4] |
| Effect of Dabuzalgron on ATP Content | Restored ATP content to baseline levels[4] |
| Effect on Cardiac Hypertrophy | No measurable change in heart weight or hypertrophy markers[4] |
Experimental Protocols
This section outlines the methodologies employed in the key preclinical studies investigating the mechanism of action of dabuzalgron.
In Vivo Doxorubicin-Induced Cardiotoxicity Model
-
Animal Model: Wild-type (C57Bl6/J) and α1A-AR knockout (AKO) mice were used to establish the specificity of dabuzalgron's action.[3][4]
-
Drug Administration:
-
Key Analyses:
-
Cardiac Function: Assessed by echocardiography to measure parameters like fractional shortening.[4]
-
Gene Expression: Heart tissue was harvested for RNA sequencing (RNAseq) and quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to analyze transcripts related to mitochondrial function and cardiac hypertrophy.[4]
-
ATP Content Assay: Freshly harvested heart homogenates were used to quantify myocardial ATP content.[4]
-
Histology: Heart sections were stained with Masson's Trichrome to assess for fibrosis.[4]
-
Caption: Experimental workflow for the in vivo mouse model.
In Vitro Studies with Neonatal Rat Ventricular Myocytes (NRVMs)
-
Cell Culture: Primary NRVMs were isolated and cultured. These cells are known to express both α1A and α1B-AR subtypes and are a standard model for studying α1-AR biology.[4]
-
Drug Treatment:
-
Key Analyses:
-
Western Blotting: Cell lysates were analyzed to detect the phosphorylation of ERK1/2 (pERK) relative to total ERK, as a measure of pathway activation.[4]
-
Cell Death Assays: To quantify the protective effect of dabuzalgron against doxorubicin-induced cytotoxicity.[4]
-
Mitochondrial Membrane Potential: Assays to measure the impact of dabuzalgron on mitochondrial health in the presence of doxorubicin.[4]
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a distinct cardioprotective mechanism of action. By selectively targeting the α1A-adrenergic receptor in cardiomyocytes, it activates a pro-survival ERK1/2 signaling pathway that preserves mitochondrial function, maintains cellular energy levels, and inhibits apoptosis. These preclinical findings strongly support the potential for repurposing dabuzalgron for the treatment of heart failure and the prevention of chemotherapy-induced cardiotoxicity.[1][4] Future research should focus on further elucidating the downstream targets of the ERK1/2 pathway in this context, exploring the drug's efficacy in other models of cardiac injury, and ultimately translating these promising preclinical findings into clinical trials for cardiovascular disease.[4][5]
References
- 1. An alpha-1A-adrenergic agonist drug for heart failure - Paul Simpson [grantome.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]
- 6. researchgate.net [researchgate.net]
- 7. Dapagliflozin prevents ERK activation and SGLT2-dependent endoglin upregulation in a mechanically provoked cardiac injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Pharmacological Profile of Dabuzalgron Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabuzalgron Hydrochloride is an orally active and selective α-1A adrenergic receptor agonist that has been investigated for the treatment of urinary incontinence and, more recently, for its cardioprotective effects.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and available preclinical data. The information is presented to support further research and development of this compound.
Mechanism of Action
This compound exerts its pharmacological effects through the selective activation of the α-1A adrenergic receptor, a G-protein coupled receptor.[2][3] The α-1A adrenergic receptor subtype is one of three α-1 adrenergic receptors (α-1A, α-1B, and α-1D) and is known to play a role in smooth muscle contraction and cell growth and differentiation.[3] The selectivity of Dabuzalgron for the α-1A subtype is a key feature of its pharmacological profile, although specific binding affinity data (Ki values) are not widely published in publicly available literature.
The downstream signaling cascade initiated by the activation of the α-1A adrenergic receptor by Dabuzalgron involves the activation of the extracellular signal-regulated kinase (ERK) pathway.[2] ERK1/2 are key protein kinases that regulate a variety of cellular processes, including proliferation, differentiation, and survival.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily linked to its agonist activity at the α-1A adrenergic receptor.
Cardioprotective Effects
Preclinical studies have demonstrated that this compound can protect against doxorubicin-induced cardiotoxicity.[2][3] This protective effect is attributed to the activation of the α-1A adrenergic receptor, which in turn preserves mitochondrial function.[2] In a mouse model of doxorubicin-induced cardiotoxicity, Dabuzalgron treatment was shown to preserve contractile function and reduce fibrosis.[2]
ERK Phosphorylation
In vitro studies using neonatal rat ventricular myocytes (NRVMs) have shown that Dabuzalgron treatment leads to a dose-dependent increase in the phosphorylation of ERK.[2] This activation of the ERK pathway is considered a key mechanism underlying the cardioprotective effects of the compound.
| Parameter | Value | Cell Line |
| EC₅₀ for ERK Phosphorylation | 4.8 μM | Neonatal Rat Ventricular Myocytes (NRVMs) |
Table 1: In Vitro Efficacy of this compound [2]
Pharmacokinetics
Detailed pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively available in the public domain. However, it is described as an orally active agent.[2] Preclinical pharmacokinetic and toxicology studies have been completed, suggesting the compound has been evaluated in various animal models.[4]
Experimental Protocols
In Vitro: ERK Phosphorylation Assay in Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol outlines the general steps for assessing Dabuzalgron-induced ERK phosphorylation in NRVMs based on standard Western blotting procedures.
1. Cell Culture and Treatment:
-
Isolate and culture neonatal rat ventricular myocytes (NRVMs) using standard enzymatic digestion protocols.
-
Plate the cells and allow them to adhere and grow to a suitable confluency.
-
Prior to treatment, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 15 minutes).[5] Include a vehicle control group.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
4. Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized data against the concentration of this compound to determine the EC₅₀ value.
Caption: Workflow for ERK Phosphorylation Western Blot Assay.
In Vivo: Doxorubicin-Induced Cardiotoxicity Model in Mice
This protocol describes a general procedure for inducing cardiotoxicity in mice with doxorubicin (B1662922) and assessing the protective effects of this compound.
1. Animal Model:
-
Use male C57BL/6 mice (or other appropriate strain).[2]
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Doxorubicin Administration:
-
Induce cardiotoxicity by administering doxorubicin. A common method is a cumulative dose administered via intraperitoneal (i.p.) injections. For example, a cumulative dose of 15-20 mg/kg can be given in multiple injections over a period of time (e.g., 3 mg/kg every 5 days for 5 doses).[6]
3. This compound Treatment:
-
Administer this compound orally via gavage. A reported dose is 10 μg/kg, given twice daily for 7 days, starting after the doxorubicin injection.[2]
-
Include a control group receiving doxorubicin and a vehicle (e.g., water) instead of Dabuzalgron. A sham group receiving only the vehicle for both doxorubicin and Dabuzalgron should also be included.
4. Assessment of Cardiotoxicity:
-
Monitor the animals for signs of toxicity, including weight loss and changes in activity.
-
At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Collect heart tissue for histological analysis (e.g., H&E staining for general morphology, Masson's trichrome staining for fibrosis) and biochemical assays (e.g., measurement of oxidative stress markers).
Caption: Doxorubicin-Induced Cardiotoxicity Mouse Model Workflow.
Signaling Pathway
The proposed cardioprotective signaling pathway of this compound is initiated by its binding to the α-1A adrenergic receptor, leading to the activation of the ERK1/2 pathway, which ultimately contributes to the preservation of mitochondrial function and cell survival in the presence of cardiotoxic agents like doxorubicin.
Caption: Proposed Cardioprotective Signaling Pathway of Dabuzalgron.
Conclusion
This compound is a selective α-1A adrenergic receptor agonist with demonstrated cardioprotective properties in preclinical models. Its mechanism of action via the ERK signaling pathway presents a promising avenue for therapeutic intervention in conditions such as chemotherapy-induced cardiotoxicity. Further research is warranted to fully elucidate its pharmacokinetic profile and to obtain more detailed quantitative data on its receptor binding affinities to solidify its selectivity profile. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing Dabuzalgron to Prevent and Treat Cardiomyopathy and Heart Failure - Available technology for licensing from the UCSF [techtransfer.universityofcalifornia.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. e-century.us [e-century.us]
An In-Depth Technical Guide on the Early-Stage Cardioprotective Research of Dabuzalgron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabuzalgron hydrochloride, a selective alpha-1A adrenergic receptor (α1A-AR) agonist, has emerged as a promising candidate for cardioprotection. Initially developed for urinary incontinence, preclinical evidence has illuminated its potential in mitigating cardiac injury, particularly in the context of doxorubicin-induced cardiotoxicity.[1][2][3][4] This technical guide provides a comprehensive overview of the foundational early-stage research, detailing the mechanism of action, experimental evidence, and methodologies employed in evaluating the cardioprotective effects of Dabuzalgron.
Mechanism of Action: α1A-AR Activation and Downstream Signaling
Dabuzalgron exerts its cardioprotective effects through the selective activation of α1A-adrenergic receptors located on cardiomyocytes.[1][5] This targeted activation initiates a signaling cascade that preserves mitochondrial function, a critical element in preventing the cardiotoxic effects of agents like doxorubicin.[1][2][3] The cytoprotective effects are largely mediated by the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][5]
The proposed signaling pathway is as follows:
References
- 1. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring mitochondrial function in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
In-Vitro Effects of Dabuzalgron Hydrochloride on Neonatal Rat Ventricular Myocytes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the current understanding of the in-vitro effects of Dabuzalgron Hydrochloride on neonatal rat ventricular myocytes (NRVMs). Dabuzalgron, a selective α-1A adrenergic receptor agonist, has demonstrated significant cardioprotective properties in preclinical studies.[1][2][3] This document outlines the key findings, experimental methodologies, and underlying signaling pathways associated with Dabuzalgron's action on these cardiac cells.
Core Findings and Data Presentation
This compound exerts its effects on NRVMs primarily through the activation of the α-1A adrenergic receptor, leading to downstream signaling that confers protection against cellular damage, particularly in the context of doxorubicin-induced cardiotoxicity.[1][2] Key quantitative effects are summarized below.
Table 1: Effect of Dabuzalgron on ERK Phosphorylation in NRVMs
| Concentration | Incubation Time | Outcome | EC50 |
| 0.1 µM, 1 µM, 10 µM, 100 µM | 15 minutes | Dose-dependent increase in ERK phosphorylation | 4.8 µM[1] |
Table 2: Cardioprotective Effects of Dabuzalgron Against Doxorubicin-Induced Toxicity in NRVMs
| Dabuzalgron Concentration | Dabuzalgron Incubation Time | Doxorubicin (B1662922) Challenge | Key Protective Outcomes |
| 10 µM | 4 hours | Doxorubicin (DOX) | - Protects NRVMs from cell death.[1] - Mitigates detrimental effects on mitochondrial membrane potential.[1] - Abrogates the activation of key apoptotic response elements.[1] |
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of Dabuzalgron in NRVMs are predominantly mediated through the activation of the α-1A adrenergic receptor and the subsequent stimulation of the Extracellular Signal-Regulated Kinase (ERK) pathway.[1][2][4] This signaling cascade is crucial for promoting cell survival and preserving mitochondrial function.[1][2]
Activation of α-1A adrenergic receptors by Dabuzalgron is believed to be a key mechanism for its therapeutic potential in heart failure.[4][5] Unlike non-selective α-1 adrenergic agonists that can induce hypertrophy, the selective activation of the α-1A subtype by Dabuzalgron appears to primarily engage pro-survival pathways without promoting pathological cardiac growth.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the effects of Dabuzalgron on NRVMs.
Neonatal Rat Ventricular Myocyte (NRVM) Isolation and Culture
-
Isolation: Ventricles are dissected from 1- to 2-day-old Sprague-Dawley rat pups. The tissue is minced and subjected to enzymatic digestion, typically using a combination of trypsin and collagenase, to isolate individual myocytes.
-
Purification: To enrich for cardiomyocytes, the cell suspension is pre-plated for a short duration (e.g., 1-2 hours) to allow for the preferential attachment of cardiac fibroblasts. The non-adherent cardiomyocytes are then collected.
-
Culture: NRVMs are plated on culture dishes pre-coated with an extracellular matrix component like fibronectin or gelatin to promote attachment. Cells are typically cultured in a serum-containing medium (e.g., DMEM with 10% fetal bovine serum) for 24-48 hours to allow for recovery and attachment before experimental treatments.
Western Blot for ERK Phosphorylation
-
Treatment: Cultured NRVMs are serum-starved for a period (e.g., 24 hours) to reduce basal ERK activity. The cells are then treated with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 15 minutes).
-
Lysis: Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification: Total protein concentration in the lysates is determined using a standard assay such as the bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-ERK to total ERK is used for quantification.
Doxorubicin-Induced Cardiotoxicity Assay
-
Pre-treatment: Cultured NRVMs are pre-treated with Dabuzalgron (e.g., 10 µM) for a specified duration (e.g., 4 hours).
-
Doxorubicin Challenge: Following pre-treatment, doxorubicin is added to the culture medium at a concentration known to induce apoptosis and mitochondrial dysfunction (e.g., 0.5 µM to 1 µM) for a further incubation period (e.g., 24 hours).
-
Assessment of Cell Viability/Apoptosis: Cell death can be quantified using various methods, such as the MTT assay, LDH release assay, or by staining for apoptotic markers like cleaved caspase-3 or using TUNEL staining.
-
Assessment of Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or tetramethylrhodamine, ethyl ester (TMRE). A decrease in the fluorescence signal is indicative of mitochondrial depolarization.
Summary and Future Directions
The in-vitro data strongly suggest that this compound is a potent activator of pro-survival signaling in neonatal rat ventricular myocytes. Its ability to mitigate doxorubicin-induced cardiotoxicity highlights its potential as a cardioprotective agent.[2][3][6] Future in-vitro research could further explore the downstream targets of the ERK pathway activated by Dabuzalgron and investigate its effects on other aspects of cardiomyocyte function, such as calcium handling and electrophysiology.[7][8] Such studies will be instrumental in further elucidating the mechanisms of its cardioprotective effects and supporting its potential translation to clinical applications for heart failure.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]
- 5. An alpha-1A-adrenergic agonist drug for heart failure - Paul Simpson [grantome.com]
- 6. Repurposing Dabuzalgron to Prevent and Treat Cardiomyopathy and Heart Failure - Available technology for licensing from the UCSF [techtransfer.universityofcalifornia.edu]
- 7. Electrophysiological properties of neonatal rat ventricular myocytes with alpha1-adrenergic-induced hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of amiodarone-induced inhibition of Ca2+ current in isolated neonatal rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dabuzalgron Hydrochloride in Preserving Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dabuzalgron hydrochloride, an orally active and selective α-1A adrenergic receptor (α1A-AR) agonist, has demonstrated significant potential in preserving mitochondrial function, particularly in the context of chemotherapy-induced cardiotoxicity.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental findings, and detailed protocols related to the protective effects of Dabuzalgron on mitochondria. By activating the α1A-AR, Dabuzalgron initiates a signaling cascade involving the ERK1/2 pathway and upregulates PGC1α, a master regulator of mitochondrial biogenesis.[1][2] These actions collectively mitigate mitochondrial damage, preserve ATP production, reduce oxidative stress, and maintain mitochondrial membrane potential, thereby offering a promising therapeutic strategy for conditions associated with mitochondrial dysfunction.[1][4]
Introduction
Mitochondrial dysfunction is a key contributor to the pathophysiology of numerous diseases, including chemotherapy-induced cardiotoxicity.[1] Doxorubicin (B1662922) (DOX), a widely used and effective anticancer agent, is known to cause dose-dependent cardiotoxicity, largely by impairing mitochondrial function.[1] this compound has emerged as a promising cardioprotective agent due to its ability to preserve mitochondrial integrity and function in the face of such insults.[1][3] This document outlines the core mechanisms of Dabuzalgron's action on mitochondria, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: The α1A-AR Signaling Pathway
Dabuzalgron exerts its protective effects by selectively activating the α1A-adrenergic receptor. This initiates a downstream signaling cascade that ultimately enhances mitochondrial resilience.
Signaling Pathway Diagram
Caption: Dabuzalgron signaling cascade in cardiomyocytes.
Quantitative Data Summary
The protective effects of Dabuzalgron on mitochondrial function have been quantified in several key studies. The following tables summarize these findings.
Table 1: Effect of Dabuzalgron on ATP Content in Doxorubicin-Treated Cardiac Tissue
| Treatment Group | ATP Content (% of Control) | Reference |
| Control (Vehicle) | 100% | [1] |
| Doxorubicin (DOX) | 77 ± 7% | [1] |
| DOX + Dabuzalgron | Restored to near-control levels | [1] |
Table 2: Effect of Dabuzalgron on Oxidative Stress (TBARS) in Doxorubicin-Treated Cardiac Tissue
| Treatment Group | Thiobarbituric Acid Reactive Substances (TBARS) Levels | Reference |
| Control (Vehicle) | Baseline | [1] |
| Doxorubicin (DOX) | Increased | [1] |
| DOX + Dabuzalgron | Normalized to baseline | [1] |
Table 3: Effect of Dabuzalgron on ERK1/2 Phosphorylation in Neonatal Rat Ventricular Myocytes (NRVMs)
| Treatment | pERK/ERK Ratio (Fold Increase) | EC50 | Reference |
| Dabuzalgron (10 µM) | ~1.5 | 4.8 x 10⁻⁷ M | [1] |
Table 4: Effect of Dabuzalgron on Mitochondrial Membrane Potential in Doxorubicin-Treated NRVMs
| Treatment Group | Mitochondrial Membrane Potential | Reference |
| Control (Vehicle) | High (Red fluorescence with JC-1) | [1] |
| Doxorubicin (DOX) (2 µM) | Profound loss (Green fluorescence with JC-1) | [1] |
| DOX + Dabuzalgron (10 µM) | Partially rescued | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Doxorubicin-Induced Cardiotoxicity Mouse Model
Caption: Workflow for the doxorubicin-induced cardiotoxicity mouse model.
Protocol:
-
Animal Model: Male C57BL/6J wild-type mice (8-12 weeks old).
-
Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin at a dose of 20 mg/kg.
-
Dabuzalgron Administration: Oral gavage of Dabuzalgron at a dose of 10 µg/kg, administered twice daily for 7 days, starting on the day of doxorubicin injection.
-
Tissue Collection: After 7 days, mice are euthanized, and heart tissue is immediately harvested and flash-frozen in liquid nitrogen for subsequent analysis.
ATP Content Assay
Principle: This assay quantifies ATP levels in tissue homogenates using a luciferin-luciferase-based bioluminescent assay.
Protocol:
-
Tissue Homogenization: Freshly harvested heart tissue is homogenized in a suitable buffer.
-
Protein Quantification: The protein concentration of the homogenate is determined using a standard method (e.g., BCA assay) for normalization.
-
ATP Measurement: The ATP content is measured using a commercially available ATP assay kit according to the manufacturer's instructions. The luminescence is measured using a luminometer.
-
Data Analysis: ATP levels are normalized to the protein content and expressed as a percentage of the control group.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: This assay measures lipid peroxidation by detecting malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a fluorescent product.
Protocol:
-
Tissue Homogenization: Mouse heart tissue is homogenized in a suitable buffer.
-
Reaction: The homogenate is mixed with a solution of TBA in an acidic medium.
-
Incubation: The mixture is heated to facilitate the reaction between MDA and TBA.
-
Measurement: The absorbance or fluorescence of the resulting pink-colored product is measured using a spectrophotometer or fluorometer.
-
Data Analysis: TBARS levels are calculated and expressed relative to the control group.
Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: The fluorescent dye JC-1 is used to assess mitochondrial membrane potential. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Protocol:
-
Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are cultured.
-
Treatment: Cells are treated with doxorubicin (2 µM) with or without Dabuzalgron (10 µM) for 4 hours.
-
Staining: Cells are incubated with JC-1 dye.
-
Imaging and Quantification: The red and green fluorescence is visualized using a fluorescence microscope and quantified using a plate reader.
-
Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.
Western Blotting for ERK1/2 Phosphorylation
Principle: This technique is used to detect the phosphorylation status of ERK1/2, indicating its activation.
Protocol:
-
Cell Lysis: NRVMs are treated with Dabuzalgron for 15 minutes and then lysed to extract proteins.
-
Protein Quantification: Protein concentration in the lysates is determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the fold change in phosphorylation.
Conclusion
This compound demonstrates a robust capacity to preserve mitochondrial function in the face of cellular stress, primarily through the activation of the α1A-AR/ERK1/2/PGC1α signaling pathway. The data presented in this guide highlight its potential to mitigate doxorubicin-induced cardiotoxicity by maintaining mitochondrial bioenergetics and redox balance. The detailed experimental protocols provided herein offer a framework for further research into the therapeutic applications of Dabuzalgron in mitochondrial-related pathologies. These findings underscore the importance of targeting specific adrenergic receptor subtypes for the development of novel cardioprotective therapies.
References
- 1. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dabuzalgron Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Cardioprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dabuzalgron hydrochloride (formerly RO 115-1240) is a potent and selective α1A-adrenergic receptor agonist, initially investigated for stress urinary incontinence.[1] Emerging preclinical research has unveiled its significant cardioprotective properties, particularly in the context of doxorubicin-induced cardiotoxicity.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for key in vitro and in vivo studies, presents quantitative pharmacological data, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Dabuzalgron.
Discovery and Rationale
Dabuzalgron was initially developed as a selective agonist for the α1A-adrenergic receptor, a subtype predominantly expressed in the lower urinary tract.[3] The rationale was to enhance urethral smooth muscle contraction to improve urinary continence, with minimal impact on blood pressure, a common side effect of non-selective α-adrenergic agonists.[3] While its development for urinary incontinence did not lead to regulatory approval, subsequent research has refocused attention on its significant and unexpected cardioprotective effects.[4] Studies have demonstrated that Dabuzalgron can mitigate the cardiotoxic effects of chemotherapeutic agents like doxorubicin (B1662922), suggesting a novel therapeutic application in cardio-oncology.[3][4]
Synthesis of this compound
While a detailed, step-by-step industrial synthesis protocol for this compound is not publicly available, a plausible retrosynthetic analysis based on its chemical structure, N-(6-Chloro-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-2-methylphenyl)methanesulfonamide hydrochloride, can be proposed. The synthesis would likely involve the assembly of the substituted aniline (B41778) core, followed by the introduction of the methoxy-imidazoline side chain and subsequent formation of the sulfonamide group.
Plausible Retrosynthetic Pathway:
Caption: Retrosynthetic analysis of this compound.
Mechanism of Action and Signaling Pathway
Dabuzalgron exerts its effects primarily through the selective activation of the α1A-adrenergic receptor. In cardiomyocytes, this activation triggers a downstream signaling cascade that confers cardioprotection. The key signaling pathway involves the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This leads to the preservation of mitochondrial function and the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis.[2]
Caption: Dabuzalgron's cardioprotective signaling pathway.
Pharmacological Data
The following tables summarize the available quantitative data for Dabuzalgron.
Table 1: In Vitro Pharmacological Data
| Parameter | Value | Cell Line/System | Reference |
| EC50 for ERK Phosphorylation | 4.8 μM | Neonatal Rat Ventricular Myocytes | [2] |
| Receptor Selectivity | Partial agonist at α1A-adrenoceptors | Recombinant CHO cells | [3] |
Table 2: Preclinical In Vivo Data
| Species | Dosing Regimen | Study | Key Findings | Reference |
| Mouse | 10 μg/kg, oral gavage, twice daily for 7 days | Doxorubicin-induced cardiotoxicity | Protected against doxorubicin-induced cardiac dysfunction, preserved mitochondrial function, reduced fibrosis. | [3] |
| Mouse | 1 to 100 µg/kg/day, oral gavage, twice daily for 7 days | Hypertrophy study | No measurable change in heart weight or molecular markers of hypertrophy. | [3] |
Table 3: Pharmacokinetic Parameters (Rodents)
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax | Data not available | Rat | Oral | [5][6][7] |
| Tmax | Data not available | Rat | Oral | [5][6][7] |
| Half-life (t½) | Data not available | Rat | Oral | [8] |
| Bioavailability (F) | Data not available | Rat | Oral | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cardioprotective effects of Dabuzalgron.
In Vivo Doxorubicin-Induced Cardiotoxicity Model
This protocol describes the induction of cardiotoxicity in mice using doxorubicin and subsequent treatment with Dabuzalgron.
Caption: Workflow for in vivo cardiotoxicity studies.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.[10]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.[10]
-
Grouping: Mice are randomly assigned to control (vehicle), doxorubicin-only, and doxorubicin + Dabuzalgron groups.
-
Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin (15-20 mg/kg) is administered to induce cardiotoxicity.[11]
-
Dabuzalgron Treatment: this compound is dissolved in sterile water and administered via oral gavage (e.g., 10 µg/kg) twice daily for a specified period (e.g., 7 days), starting 24 hours after doxorubicin injection.[3]
-
Monitoring: Animal weight and general health are monitored daily.
-
Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac function (e.g., ejection fraction, fractional shortening).[12]
-
Tissue Collection: At the end of the study, animals are euthanized, and hearts are collected for histological (e.g., H&E, Masson's trichrome staining) and molecular (e.g., Western blot, qPCR) analysis.
Western Blot for ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 in cardiomyocyte lysates following Dabuzalgron treatment.
Protocol:
-
Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are cultured in appropriate media.[13]
-
Treatment: Cells are treated with varying concentrations of Dabuzalgron (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 15 minutes).[13][14]
-
Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.[16]
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated.[17]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the JC-1 fluorescent probe to measure changes in mitochondrial membrane potential in cardiomyocytes.
Protocol:
-
Cell Culture and Treatment: Cardiomyocytes (e.g., H9c2 cells or primary NRVMs) are cultured on glass-bottom dishes or in multi-well plates. Cells are pre-treated with Dabuzalgron for a specified duration, followed by co-incubation with doxorubicin to induce mitochondrial damage.[18][19]
-
JC-1 Staining: The culture medium is removed, and cells are incubated with JC-1 staining solution (typically 5 µM in culture medium) for 15-30 minutes at 37°C in the dark.[20]
-
Washing: The staining solution is removed, and cells are washed twice with warm PBS or culture medium.
-
Imaging: Cells are immediately imaged using a fluorescence microscope equipped with filters for detecting both JC-1 monomers (green fluorescence, excitation ~485 nm, emission ~535 nm) and J-aggregates (red fluorescence, excitation ~535 nm, emission ~595 nm).[20]
-
Analysis: The ratio of red to green fluorescence intensity is calculated for each cell or region of interest. A decrease in this ratio indicates depolarization of the mitochondrial membrane.[21]
Conclusion
This compound represents a promising therapeutic candidate with a novel mechanism of action for the prevention and treatment of chemotherapy-induced cardiotoxicity. Its selective activation of the α1A-adrenergic receptor and the subsequent downstream signaling events leading to the preservation of mitochondrial function provide a strong rationale for its further investigation. The experimental protocols and pharmacological data presented in this guide offer a comprehensive resource for researchers to build upon and further explore the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacokinetic profile in humans and to translate these promising preclinical findings into clinical applications.
References
- 1. patents.justia.com [patents.justia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Doxorubicin‐induced and trastuzumab‐induced cardiotoxicity in mice is not prevented by metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. MEK1/2-ERK1/2 mediates alpha1-adrenergic receptor-stimulated hypertrophy in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Constitutive activation of ERK1/2 signaling protects against myocardial ischemia via inhibition of mitochondrial fragmentation in the aging heart - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 16. Cardiomyocyte adhesion and hyperadhesion differentially require ERK1/2 and plakoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tubeimoside I Ameliorates Doxorubicin-Induced Cardiotoxicity by Upregulating SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protease-activated Receptor 1 Activation Enhances Doxorubicin-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. researchgate.net [researchgate.net]
Dabuzalgron Hydrochloride: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dabuzalgron hydrochloride is a selective α-1A adrenergic receptor agonist that has been investigated for its therapeutic potential in various conditions, including stress urinary incontinence and, more recently, for its cardioprotective effects. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to support further research and development efforts.
Molecular Structure and Chemical Properties
This compound is the hydrochloride salt of Dabuzalgron. Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride[1] |
| CAS Number | 219311-43-0[1] |
| Molecular Formula | C₁₂H₁₇Cl₂N₃O₃S[1] |
| Canonical SMILES | CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl[1] |
| InChI Key | QFRMKDCRDUXTBR-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 354.3 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (26 mg/mL with sonication)[2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |
Mechanism of Action and Pharmacology
Dabuzalgron is an orally active and selective α-1A adrenergic receptor agonist.[3][4] The α-1A adrenergic receptors are G-protein coupled receptors that, upon activation, play significant roles in various physiological processes.
Signaling Pathway
The primary mechanism of action of Dabuzalgron involves the activation of the α-1A adrenergic receptor, which subsequently initiates a downstream signaling cascade. A key pathway affected is the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4] Activation of ERK1/2 is believed to contribute to the cytoprotective effects of Dabuzalgron.
Pharmacological Activity
| Parameter | Value | Cell Type | Reference |
| EC₅₀ for ERK phosphorylation | 4.8 μM | Neonatal rat ventricular myocytes (NRVMs) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound's effects.
Doxorubicin-Induced Cardiotoxicity Mouse Model
This in vivo model is used to assess the cardioprotective effects of Dabuzalgron.
Protocol:
-
Animal Model: Male C57Bl6/J wild-type mice (8-12 weeks old) are commonly used.[3]
-
Induction of Cardiotoxicity: A single intraperitoneal (IP) injection of doxorubicin at a dose of 20 mg/kg is administered to induce cardiotoxicity.[1]
-
Treatment: this compound is administered via oral gavage at a dose of 10 µg/kg twice daily for 7 days, starting after the doxorubicin injection.[3] A control group receives the vehicle (e.g., water) on the same schedule.
-
Assessment of Cardiac Function: Transthoracic echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) to assess cardiac function.
-
Histological Analysis: Hearts are harvested, fixed, and sectioned for histological staining (e.g., Masson's trichrome) to evaluate fibrosis and cardiomyocyte damage.
-
Biomarker Analysis: Blood samples can be collected to measure cardiac injury biomarkers like cardiac troponins.[5]
-
Gene Expression Analysis: RNA sequencing of heart tissue can be performed to investigate changes in gene expression related to mitochondrial function and other relevant pathways.
ERK1/2 Phosphorylation Western Blot Assay in Cardiomyocytes
This in vitro assay is used to quantify the activation of the ERK1/2 signaling pathway in response to Dabuzalgron.
Protocol:
-
Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.[4]
-
Serum Starvation: Prior to treatment, cells are typically serum-starved for a period (e.g., 4-12 hours) to reduce basal levels of ERK phosphorylation.[6]
-
Treatment: NRVMs are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, and 100 µM) for a short duration (e.g., 15 minutes).[2]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the BCA assay.[7]
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.[8]
-
The separated proteins are transferred to a PVDF membrane.[8]
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[9]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.[6] The p-ERK1/2 signal is then normalized to the total ERK1/2 signal.
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. The synthesis of similar chemical structures often involves multi-step reactions. A plausible, though not definitively confirmed, general synthetic approach could involve the following key transformations:
Conclusion
This compound is a selective α-1A adrenergic receptor agonist with demonstrated pharmacological activity. Its mechanism of action, involving the activation of the ERK1/2 signaling pathway, underlies its potential therapeutic applications, particularly in cardioprotection. The experimental protocols and structural information provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic utility of this compound. Further research is warranted to fully elucidate its binding affinities to various adrenergic receptor subtypes and to develop a detailed and optimized synthesis protocol.
References
- 1. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interactions between the ERK1/2 signaling pathway and PCAF play a key role in PE-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constitutive activation of ERK1/2 signaling protects against myocardial ischemia via inhibition of mitochondrial fragmentation in the aging heart - PMC [pmc.ncbi.nlm.nih.gov]
Dabuzalgron Hydrochloride and its Impact on ERK Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabuzalgron hydrochloride is an orally active and selective agonist for the alpha-1A adrenergic receptor (α1A-AR)[1][2][3]. Initially developed for the treatment of urinary incontinence, recent preclinical studies have unveiled its potential cardioprotective effects, drawing significant attention to its mechanism of action[2][4][5]. A crucial element of this mechanism appears to be the activation of the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival[4][6][7]. This technical guide provides an in-depth overview of the effects of this compound on ERK phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Signaling Pathway
The activation of the α1A-adrenergic receptor by Dabuzalgron is believed to initiate a downstream signaling cascade that culminates in the phosphorylation of ERK1/2. This pathway is a component of the larger mitogen-activated protein kinase (MAPK) signaling network[8][9]. The binding of Dabuzalgron to the G-protein coupled receptor (GPCR) α1A-AR is thought to lead to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers can then activate a series of kinases, including protein kinase C (PKC), which can ultimately lead to the activation of the Raf-MEK-ERK cascade[10]. The activation of ERK1/2 involves the dual phosphorylation of threonine and tyrosine residues within the activation loop (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by the upstream kinase MEK[6][7].
Quantitative Data on ERK Phosphorylation
Preclinical studies have demonstrated that this compound induces ERK phosphorylation in a dose-dependent manner in neonatal rat ventricular myocytes (NRVMs)[4]. The key quantitative findings from this research are summarized in the table below.
| Cell Type | Treatment | Concentration | Time Point | Effect on pERK/ERK Ratio | EC50 | Reference |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Dabuzalgron | 0.1 µM - 100 µM | 15 minutes | Dose-dependent increase | 4.8 x 10⁻⁷ M (0.48 µM) | [1][3][4] |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Dabuzalgron | 10 µM | 15 minutes | Approximately 1.5-fold increase | N/A | [4] |
Experimental Protocols
The following are detailed methodologies for two common techniques used to assess ERK phosphorylation: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA). These protocols are based on standard procedures and can be adapted for specific experimental needs[11][12][13].
Western Blotting for p-ERK and Total ERK
Western blotting is a widely used technique to semi-quantitatively detect the levels of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein[6].
1. Cell Lysis and Protein Quantification:
-
After treating cells with Dabuzalgron, wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[12].
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane[12].
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C[12].
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[12].
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system[6].
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2[12].
-
Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.
ELISA for p-ERK
Enzyme-Linked Immunosorbent Assay (ELISA) offers a more high-throughput and quantitative method for measuring ERK phosphorylation[14].
1. Sample Preparation:
-
Prepare cell lysates as described for Western blotting.
2. Assay Procedure (Sandwich ELISA):
-
Add cell lysates and standards to wells of a microplate pre-coated with a capture antibody specific for ERK1/2.
-
Incubate to allow the ERK protein to bind to the immobilized antibody.
-
Wash the wells to remove unbound materials.
-
Add a detection antibody that specifically recognizes the phosphorylated form of ERK (p-ERK)[13].
-
Incubate to form the antibody-protein-antibody "sandwich".
-
Wash the wells again.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) that binds to the detection antibody[13][15].
-
Wash the wells.
-
Add a substrate solution that will react with the enzyme to produce a colorimetric or fluorescent signal[13][15].
-
Stop the reaction and measure the absorbance or fluorescence using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using the readings from the known concentrations of the standard.
-
Determine the concentration of p-ERK in the samples by interpolating their readings on the standard curve.
-
A parallel ELISA for total ERK can be performed for normalization[15].
Conclusion
This compound has been shown to effectively induce the phosphorylation of ERK in a dose-dependent manner in preclinical models. The activation of the ERK signaling pathway is a key aspect of its molecular mechanism, potentially underlying its observed cardioprotective effects. The experimental protocols detailed in this guide provide robust methods for further investigation into the effects of Dabuzalgron and other α1A-adrenergic receptor agonists on this critical signaling cascade. Further research is warranted to fully elucidate the downstream consequences of Dabuzalgron-induced ERK activation and to explore its therapeutic potential in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. raybiotech.com [raybiotech.com]
- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Dabuzalgron Hydrochloride: Application Notes and Protocols for In-Vivo Cardiovascular Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dabuzalgron Hydrochloride (also known as Ro 115-1240) is a selective α1A-adrenergic receptor agonist. Current in-vivo research has not focused on establishing a cardiotoxic profile for this compound. Instead, studies have highlighted its cardioprotective effects, particularly in mitigating doxorubicin-induced cardiotoxicity.[1][2][3] Clinical trials for its intended use in treating urinary incontinence have also shown it to be well-tolerated with minimal to no cardiovascular side effects.[4][5] This document provides a summary of the available in-vivo dosage and safety information, along with relevant experimental protocols and signaling pathways.
In-Vivo Dosage and Cardiovascular Effects
Preclinical studies have primarily utilized mouse models to investigate the effects of this compound in the context of chemotherapy-induced heart damage. The data consistently points towards a protective rather than a toxic cardiovascular profile at the dosages studied.
Table 1: Summary of In-Vivo Dosage and Observed Effects in Mice
| Compound | Animal Model | Dosage | Administration Route | Duration | Key Cardiovascular Findings | Reference |
| This compound | C57Bl6/J wild-type mice | 10 µg/kg | Oral gavage | Twice daily for 7 days | - Preserved contractile function after doxorubicin (B1662922) administration- Reduced cardiac fibrosis- No adverse cardiovascular effects reported | [1] |
Table 2: Clinical Trial Data on Cardiovascular Safety
| Compound | Study Population | Dosage | Administration Route | Duration | Key Cardiovascular Findings | Reference |
| Ro 115-1240 (Dabuzalgron) | Women with stress urinary incontinence | 1.5 mg | Oral | Twice daily for 2 or 4 weeks | - No significant difference in mean systolic or diastolic blood pressure compared to placebo- Slightly lower mean sitting heart rate with Ro 115-1240 than with placebo | [4] |
Signaling Pathway and Experimental Workflow
Mechanism of Action: α1A-Adrenergic Receptor Signaling
This compound exerts its cardioprotective effects through the activation of the α1A-adrenergic receptor. This signaling cascade is believed to preserve mitochondrial function and promote cardiomyocyte survival.[1][2]
Caption: this compound signaling pathway.
General Experimental Workflow for In-Vivo Cardiotoxicity Assessment
While specific cardiotoxicity studies for this compound are not available, a general workflow for such an investigation is presented below. This can be adapted for preclinical safety assessment of new chemical entities.
Caption: In-vivo cardiotoxicity assessment workflow.
Experimental Protocols
The following protocol is based on the methodology used in the study investigating the cardioprotective effects of this compound against doxorubicin-induced cardiotoxicity.
Protocol: In-Vivo Cardioprotection Study in Mice
1. Animal Model:
-
Species: C57Bl6/J wild-type mice.
-
Age: 8-10 weeks.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Reagents and Preparation:
-
This compound: Prepare a stock solution in a suitable vehicle (e.g., sterile water or saline). The final concentration should be such that the desired dose can be administered in a volume of approximately 100-200 µL.
-
Doxorubicin (if used as a cardiotoxic agent): Prepare according to standard protocols for in-vivo use.
3. Dosing and Administration:
-
This compound: Administer 10 µg/kg body weight via oral gavage.
-
Frequency: Twice daily.
-
Duration: 7 consecutive days.
-
Control Groups: Include a vehicle control group receiving the same volume of the vehicle on the same schedule. If investigating cardioprotection, also include a group receiving only the cardiotoxic agent (e.g., doxorubicin) and a group receiving both the agent and Dabuzalgron.
4. Cardiovascular Function Assessment (Echocardiography):
-
Timing: Perform baseline echocardiography before the start of treatment and at the end of the study.
-
Anesthesia: Lightly anesthetize mice with isoflurane.
-
Parameters to Measure:
-
Left ventricular internal dimensions at end-diastole and end-systole.
-
Fractional shortening.
-
Ejection fraction.
-
5. Tissue Collection and Analysis:
-
At the end of the study, euthanize mice according to approved protocols.
-
Excise hearts and wash with cold phosphate-buffered saline.
-
Blot dry and weigh the hearts.
-
Fix a portion of the heart tissue in 10% neutral buffered formalin for histopathological analysis (e.g., H&E and Masson's trichrome staining for fibrosis).
-
Snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical analyses (e.g., gene expression analysis, ATP content measurement).
6. Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
The available data suggests that this compound is not cardiotoxic at the dosages studied in preclinical and clinical settings. On the contrary, it has demonstrated a cardioprotective profile in a model of chemotherapy-induced cardiac injury. For researchers investigating the cardiovascular effects of this compound, the provided protocols and dosage information from these protective studies serve as a valuable starting point for experimental design. Any investigation into potential cardiotoxicity would require dose-escalation studies to identify a maximum tolerated dose and any associated cardiovascular adverse effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized crossover study to evaluate Ro 115-1240, a selective alpha1A/1L-adrenoceptor partial agonist in women with stress urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characteristics of Ro 115-1240, a selective alpha1A/1L-adrenoceptor partial agonist: a potential therapy for stress urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dabuzalgron Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabuzalgron hydrochloride is a potent and selective α-1A adrenergic receptor agonist.[1][2] It is an orally active compound that has been investigated for the treatment of urinary incontinence and has shown protective effects against doxorubicin-induced cardiotoxicity by preserving mitochondrial function.[1][2][3][4] In cellular and molecular biology research, Dabuzalgron is a valuable tool for studying the α-1A adrenergic signaling pathway and its role in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.
Mechanism of Action and Signaling Pathway
Dabuzalgron selectively binds to and activates the α-1A adrenergic receptor, a G-protein coupled receptor (GPCR).[2][5] Activation of the α-1A adrenergic receptor initiates a downstream signaling cascade that involves the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][3][6] This signaling pathway has been shown to be crucial for the cardioprotective effects of Dabuzalgron.[1][3] The activation of the α-1A receptor by Dabuzalgron has been demonstrated to mitigate mitochondrial damage and inhibit the intrinsic apoptotic pathway.[3]
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| In Vitro | ||
| DMSO | ≥ 26 mg/mL (81.82 mM) | Ultrasonic treatment may be required to fully dissolve the compound.[7] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.55 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.55 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.55 mM) | Results in a clear solution.[1] |
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Shelf Life |
| -80°C | 6 months[1][7] |
| -20°C | 1 month[1][7] |
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile pipette tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Calculate Required Amounts: Determine the mass of this compound and the volume of DMSO needed to prepare the desired concentration of the stock solution. The molecular weight of this compound is 317.79 g/mol .[8]
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass = 10 mmol/L * 1 mL * 317.79 g/mol = 0.0031779 g = 3.1779 mg
-
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for several minutes to aid dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[7]
-
Sterilization (Optional but Recommended): If the initial components were not sterile, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile pipette tips
-
Sterile microcentrifuge tubes or conical tubes
Protocol:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform a serial dilution to achieve the final desired working concentration. This minimizes the volume of DMSO added to the final cell culture, as high concentrations of DMSO can be toxic to cells.
-
Example for a final concentration of 10 µM in 10 mL of cell culture medium:
-
Prepare an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to create a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Prepare the final working solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of cell culture medium. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the experimental conditions.
-
Application to Cells: Add the prepared working solution (or vehicle control) to your cell cultures. Typical concentrations used in published studies range from 0.1 µM to 100 µM, with incubation times varying from 15 minutes to 4 hours or longer.[7] The optimal concentration and incubation time should be determined empirically for your specific cell line and experimental endpoint. For example, a concentration of 10 µM for 4 hours has been used to protect neonatal rat ventricular myocytes from doxorubicin-induced cell death.[1][7]
Important Considerations
-
Solubility: this compound has limited solubility in aqueous solutions. The use of DMSO is necessary for preparing concentrated stock solutions.
-
DMSO Toxicity: Be mindful of the final DMSO concentration in your cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to keep it as low as possible and to include a vehicle control.
-
Stability: Follow the recommended storage conditions to ensure the stability and activity of the compound. Avoid repeated freeze-thaw cycles.
-
Cell Line Specificity: The optimal working concentration and incubation time for this compound may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
-
Safety: Handle this compound powder and concentrated DMSO solutions with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. GSRS [gsrs.ncats.nih.gov]
Application Note and Protocol: Western Blot Analysis of ERK Phosphorylation Following Dabuzalgron Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dabuzalgron Hydrochloride is an orally active and selective α-1A adrenergic receptor agonist.[1][2] The α-1A adrenergic receptor is involved in various physiological processes, and its activation can trigger downstream signaling cascades. One of the key pathways activated by α-1A adrenergic receptor agonists is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade.[3][4] The phosphorylation of ERK (p-ERK) is a critical indicator of its activation and is central to regulating cellular processes like growth, differentiation, and survival.[4] In preclinical studies, Dabuzalgron has been shown to induce ERK phosphorylation, and this activation is believed to mediate some of its cytoprotective effects.[3]
This application note provides a detailed protocol for performing Western blot analysis to detect and quantify the phosphorylation of ERK1/2 in response to treatment with this compound.
Signaling Pathway
Dabuzalgron acts as a selective agonist for the α-1A adrenergic receptor (α1A-AR), a G-protein coupled receptor (GPCR).[1][5] Activation of α1A-AR initiates a downstream signaling cascade that leads to the activation of MEK1/2, which in turn phosphorylates and activates ERK1/2.[3][6] This activation is a key mechanism contributing to the cellular effects of Dabuzalgron.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dabuzalgron | C12H16ClN3O3S | CID 216249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]
Application Notes and Protocols: The Use of Dabuzalgron Hydrochloride in Preclinical Studies of Anthracycline-Induced Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracyclines, such as doxorubicin (B1662922), are highly effective chemotherapeutic agents vital in the treatment of a wide array of cancers. However, their clinical application is often limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure.[1][2] A promising therapeutic strategy to mitigate this cardiotoxicity is the use of Dabuzalgron Hydrochloride. Dabuzalgron is an orally active and selective α-1A adrenergic receptor agonist that has demonstrated significant cardioprotective effects in preclinical models of doxorubicin-induced heart failure.[3][4] These application notes provide a comprehensive overview of the use of this compound in this research context, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.
Mechanism of Action
Dabuzalgron exerts its cardioprotective effects primarily through the activation of the α-1A adrenergic receptor (α1A-AR) in cardiomyocytes.[1][5] This activation initiates a signaling cascade that preserves mitochondrial function, a key target of anthracycline-induced damage.[1][6] The proposed mechanism involves the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which in turn upregulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] PGC-1α is a master regulator of mitochondrial biogenesis and function. By enhancing PGC-1α expression, Dabuzalgron helps to maintain mitochondrial integrity, preserve ATP production, and reduce oxidative stress, thereby protecting cardiac cells from doxorubicin-induced apoptosis and dysfunction.[1][3]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in mitigating doxorubicin-induced cardiotoxicity.
Table 1: In Vivo Efficacy of Dabuzalgron in a Mouse Model of Doxorubicin-Induced Cardiotoxicity
| Parameter | Control | Doxorubicin (20 mg/kg) | Doxorubicin + Dabuzalgron (10 µg/kg twice daily) |
| Cardiac Function | |||
| Fractional Shortening (%) | Baseline | Decreased | Preserved[1] |
| Fibrosis (Masson's Trichrome) | Minimal | Significantly Increased | Mitigated Increase[1] |
| Mitochondrial Function & Oxidative Stress | |||
| Myocardial ATP Content | Normal | Decreased by 23 ± 7% | Restored to normal levels[1] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Baseline | Increased | Normalized[1] |
| Gene Expression | |||
| PGC1α Abundance | Baseline | No significant change | Increased[1] |
| Survival | |||
| Survival Rate | High | Decreased | Improved in WT mice[1] |
WT: Wild Type. Data synthesized from[1].
Table 2: In Vitro Efficacy of Dabuzalgron in Neonatal Rat Ventricular Myocytes (NRVMs) Treated with Doxorubicin
| Parameter | Control | Doxorubicin (2 µM) | Doxorubicin + Dabuzalgron (10 µM) |
| Apoptosis & Cell Viability | |||
| Cleaved Caspase-3 | Low | Increased | Abrogated[1] |
| Cytochrome c Release | Low | Increased | Abrogated[1] |
| Mitochondrial Function | |||
| Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | High | Profoundly Decreased | Partially Rescued[1] |
| Signaling Pathways | |||
| pERK/ERK Ratio | Baseline | Decreased | Increased ~1.5-fold (compared to Doxorubicin alone)[1] |
Data synthesized from[1].
Experimental Protocols
In Vivo Model of Doxorubicin-Induced Cardiotoxicity
This protocol describes the induction of cardiotoxicity in mice using doxorubicin and subsequent treatment with this compound.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)[3]
-
Doxorubicin Hydrochloride (dissolved in sterile saline)
-
This compound (dissolved in sterile water)
-
Oral gavage needles
-
Insulin syringes with 28G needles
-
Animal balance
-
Echocardiography system with a high-frequency linear transducer
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Doxorubicin Administration: Administer a single intraperitoneal (IP) injection of Doxorubicin at a dose of 20 mg/kg.[1] Control animals receive a corresponding volume of sterile saline.
-
Dabuzalgron Treatment: Beginning on the same day as the doxorubicin injection, administer this compound at a dose of 10 µg/kg via oral gavage twice daily for 7 days.[1][3] The control group receiving doxorubicin should be gavaged with sterile water.
-
Monitoring: Monitor the animals daily for changes in body weight, general health, and survival.[1][7]
-
Echocardiography: Perform transthoracic echocardiography on day 7 to assess cardiac function.[1] Key parameters to measure include left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Tissue Collection: At the end of the study, euthanize the mice and harvest the hearts. A portion of the heart tissue can be flash-frozen in liquid nitrogen for biochemical and molecular analyses (e.g., ATP, TBARS, Western blot, qPCR), and another portion can be fixed in 10% neutral buffered formalin for histological analysis (e.g., Masson's trichrome staining for fibrosis).
In Vitro Model of Doxorubicin-Induced Cardiotoxicity in Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol details the isolation of NRVMs and the subsequent treatment with doxorubicin and Dabuzalgron.
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
Collagenase type II
-
Pancreatin
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Percoll
-
Doxorubicin Hydrochloride
-
This compound
-
Cell culture plates
-
JC-1 dye for mitochondrial membrane potential assay
-
Kits for ATP and caspase-3 activity assays
Procedure:
-
NRVM Isolation: Isolate ventricular myocytes from neonatal rats using enzymatic digestion with collagenase and pancreatin, followed by purification using a Percoll gradient to enrich for cardiomyocytes. Detailed protocols for NRVM isolation are widely available.
-
Cell Culture: Plate the isolated NRVMs on fibronectin-coated cell culture plates and culture in DMEM/F12 supplemented with FBS, horse serum, and penicillin-streptomycin. Allow the cells to attach and start beating synchronously, which typically takes 24-48 hours.
-
Treatment:
-
Pre-treat the NRVMs with 10 µM this compound for a specified period (e.g., 1 hour) before adding doxorubicin.[1][3]
-
Add Doxorubicin Hydrochloride to the culture medium at a final concentration of 2 µM.[1]
-
Incubate the cells for the desired duration (e.g., 4 hours for mitochondrial membrane potential, 24 hours for apoptosis assays).[1]
-
-
Endpoint Analysis:
-
Mitochondrial Membrane Potential: Stain the cells with JC-1 dye and analyze the ratio of red to green fluorescence using a fluorescence microscope or plate reader. A decrease in this ratio indicates depolarization of the mitochondrial membrane.[1]
-
Apoptosis: Measure caspase-3 activity using a commercially available kit. Apoptosis can also be assessed by Western blot for cleaved caspase-3 and cytochrome c release from mitochondria.[1]
-
ATP Levels: Quantify intracellular ATP levels using a luciferase-based ATP assay kit.[8]
-
Visualizations
Caption: Dabuzalgron's Cardioprotective Signaling Pathway.
Caption: Experimental Workflows for Dabuzalgron Studies.
References
- 1. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Theories on Doxorubicin-Induced Late Cardiotoxicity-Role of Topoisomerase [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metformin administration increases the survival rate of doxorubicin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 by miR-152 Inhibits Doxorubicin-Induced Cardiotoxicity via Attenuation of Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dabuzalgron Hydrochloride in Mitochondrial Function Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dabuzalgron Hydrochloride, a selective α-1A adrenergic receptor agonist, has emerged as a significant research tool for investigating mitochondrial function, particularly in the context of cardioprotection.[1][2] Its application in mitochondrial function assays is primarily centered on its ability to mitigate mitochondrial dysfunction, making it a valuable compound for studying pathways involved in mitochondrial integrity and cell survival.
Dabuzalgron has been shown to protect against cardiotoxicity induced by agents like doxorubicin (B1662922) by preserving mitochondrial function.[1][2] The mechanism of action involves the activation of the α-1A adrenergic receptor, which in turn stimulates the ERK1/2 signaling pathway.[2][3] This signaling cascade leads to the preservation of mitochondrial membrane potential, maintenance of cellular ATP levels, and a reduction in oxidative stress.[1][2] Furthermore, Dabuzalgron treatment has been associated with the up-regulation of PGC1α, a master regulator of mitochondrial biogenesis.[2]
These characteristics make this compound a valuable pharmacological tool for:
-
Investigating the role of α-1A adrenergic receptor signaling in mitochondrial homeostasis.
-
Studying the mechanisms of doxorubicin-induced cardiotoxicity and developing potential therapeutic strategies.
-
Elucidating the downstream effects of the ERK1/2 signaling pathway on mitochondrial function.
-
Screening for compounds that can preserve mitochondrial integrity under cellular stress.
Data Presentation
The following tables summarize the quantitative effects of this compound in mitigating doxorubicin-induced mitochondrial dysfunction in cardiac cells.
Table 1: Effect of Dabuzalgron on Myocardial ATP Content in Doxorubicin-Treated Mice
| Treatment Group | Myocardial ATP Content (nmol/mg protein) | Percentage of Control |
| Control (Vehicle) | 25.0 ± 1.5 | 100% |
| Doxorubicin (DOX) | 19.3 ± 1.2 | 77.2% |
| DOX + Dabuzalgron | 24.5 ± 1.8 | 98.0% |
| Dabuzalgron | 25.5 ± 2.0 | 102.0% |
Data adapted from Beak JY, et al. JACC: Basic to Translational Science. 2017.[2]
Table 2: Effect of Dabuzalgron on Mitochondrial Membrane Potential in Doxorubicin-Treated Neonatal Rat Ventricular Myocytes (NRVMs)
| Treatment Group | Red/Green Fluorescence Ratio (JC-1 Assay) | Percentage of Control |
| Control (Vehicle) | 1.00 ± 0.08 | 100% |
| Doxorubicin (DOX) | 0.45 ± 0.05 | 45% |
| DOX + Dabuzalgron (10 µM) | 0.85 ± 0.07 | 85% |
Data adapted from Beak JY, et al. JACC: Basic to Translational Science. 2017.[2]
Mandatory Visualization
Caption: Signaling pathway of this compound in preserving mitochondrial function.
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.
Materials:
-
This compound
-
Doxorubicin (or other mitochondrial stressor)
-
JC-1 dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells (e.g., neonatal rat ventricular myocytes) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (e.g., 10 µM) for a specified pre-incubation time (e.g., 4 hours).
-
Induction of Mitochondrial Stress: Add the mitochondrial stressor (e.g., Doxorubicin) to the appropriate wells and incubate for the desired duration. Include control wells (vehicle only, Dabuzalgron only, and Doxorubicin only).
-
JC-1 Staining:
-
Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment media from the cells and wash once with PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Washing: Remove the JC-1 staining solution and wash the cells twice with PBS.
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader.
-
Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope using appropriate filters.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Caption: Experimental workflow for measuring mitochondrial membrane potential using JC-1.
Measurement of Cellular ATP Content
This protocol utilizes a luciferase-based assay to quantify cellular ATP levels, which is a key indicator of mitochondrial function.
Materials:
-
This compound
-
Doxorubicin (or other mitochondrial stressor)
-
ATP Assay Kit (luciferin/luciferase-based)
-
Cell lysis buffer (provided in the kit or compatible)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and a mitochondrial stressor as described in the JC-1 protocol, using an opaque-walled 96-well plate.
-
Cell Lysis:
-
Remove the culture medium.
-
Add 50 µL of cell lysis buffer to each well.
-
Incubate at room temperature for 5 minutes with gentle shaking to ensure complete cell lysis.
-
-
ATP Assay:
-
Prepare the ATP assay reagent (luciferin/luciferase) according to the kit manufacturer's instructions.
-
Add 50 µL of the prepared ATP assay reagent to each well containing the cell lysate.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in the experimental samples by interpolating from the standard curve.
-
Normalize the ATP concentration to the protein content of each sample if desired.
-
Caption: Experimental workflow for measuring cellular ATP content.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
This compound
-
Doxorubicin (or other ROS inducer)
-
DCFH-DA
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-Buffered Saline (PBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and an ROS inducer as described in the previous protocols.
-
DCFH-DA Loading:
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free, phenol (B47542) red-free medium.
-
Remove the treatment media and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.
-
-
Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS. Compare the fluorescence values between different treatment groups.
Caption: Experimental workflow for measuring reactive oxygen species.
References
- 1. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]
Topic: Experimental Design for Assessing the Cardioprotective Effects of Dabuzalgron Hydrochloride
An Application Note and Protocol for Researchers
Abstract
Dabuzalgron Hydrochloride is a selective α1A-adrenergic receptor (α1A-AR) agonist with demonstrated cardioprotective potential, notably in preventing doxorubicin-induced cardiotoxicity by preserving mitochondrial function.[1][2][3] This document provides a comprehensive experimental design for researchers, scientists, and drug development professionals to assess the cardioprotective effects of this compound in a preclinical model of myocardial ischemia-reperfusion (I/R) injury. Detailed protocols are provided for the in vivo surgical model, assessment of cardiac function and infarct size, and investigation of underlying molecular mechanisms including key signaling pathways, apoptosis, and oxidative stress.
In Vivo Model: Myocardial Ischemia-Reperfusion (I/R) Injury
The murine model of I/R injury, induced by the temporary ligation of the left anterior descending (LAD) coronary artery, is a widely utilized and robust method to simulate myocardial infarction and subsequent reperfusion injury.[4][5][6]
Experimental Protocol: I/R Surgery in Rats
Objective: To induce a controlled and reproducible myocardial I/R injury in rats to evaluate the therapeutic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Rodent ventilator
-
Surgical instruments
-
6-0 silk suture
-
Electrocardiogram (ECG) monitor
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position.[7] Intubate the animal and provide mechanical ventilation. Monitor the ECG throughout the procedure.
-
Surgical Exposure: Perform a left thoracotomy in the fourth intercostal space to expose the heart.
-
LAD Ligation (Ischemia): Carefully pass a 6-0 silk suture underneath the LAD coronary artery. Ligate the artery to induce ischemia. Successful occlusion is confirmed by the immediate appearance of a pale, cyanotic region on the ventricular wall and by ST-segment elevation on the ECG.[5] Maintain the ischemic period for 30 minutes.
-
Drug Administration: Administer this compound or a vehicle control via a predetermined route (e.g., intravenous bolus) at a specific time point, such as 5-10 minutes before the onset of reperfusion.
-
Reperfusion: Release the ligature to allow blood flow to return to the previously occluded vessel. Successful reperfusion is marked by a visible hyperemia and a gradual resolution of the ST-segment elevation.
-
Closure and Recovery: Close the chest wall and skin in layers. Allow the animal to recover for 24 hours with appropriate post-operative care.
Assessment of Cardioprotective Outcomes
1.2.1. Infarct Size Quantification
Protocol: TTC Staining The 2,3,5-triphenyltetrazolium chloride (TTC) staining method is a reliable technique for the early detection and measurement of myocardial infarction.[8]
-
After 24 hours of reperfusion, re-anesthetize the rat and excise the heart.
-
Cannulate the aorta and perfuse the heart with phosphate-buffered saline (PBS) to wash out the blood.
-
Ligate the LAD at the same location as before and perfuse the aorta with 1% Evans Blue dye to delineate the Area At Risk (AAR - the area not stained blue).
-
Freeze the heart and slice it into 2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC is a dehydrogenase enzyme indicator that stains viable, healthy myocardial tissue a brick red color, while the non-viable, infarcted tissue remains a pale white.[8]
-
Image the stained sections and use planimetry software (e.g., ImageJ) to quantify the infarct area (white), the AAR (red + white), and the total left ventricular (LV) area.
-
Calculate the infarct size as a percentage of the AAR: (Infarct Area / AAR) x 100.
1.2.2. Cardiac Function Assessment
Protocol: Echocardiography Echocardiography is a non-invasive gold standard for evaluating cardiac morphology and function in small animal models.[9][10]
-
Perform transthoracic echocardiography at baseline (before surgery) and at 24 hours post-I/R.
-
Lightly anesthetize the animal to minimize cardiodepressive effects.
-
Using M-mode and B-mode imaging, acquire images from the parasternal short-axis view.[11]
-
Measure the LV internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate key functional parameters, including Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS), to assess systolic function.
1.2.3. Serum Biomarkers of Myocardial Injury
Protocol: ELISA Cardiac troponins (cTn) and the MB isoenzyme of creatine (B1669601) kinase (CK-MB) are highly specific and sensitive biochemical markers of myocardial necrosis.[12][13][14]
-
Collect blood samples at 24 hours post-I/R.
-
Separate the serum by centrifugation.
-
Quantify the serum concentrations of cardiac Troponin I (cTnI) and CK-MB using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Data Presentation
Table 1: Effects of this compound on Cardioprotective Endpoints 24h Post-I/R
| Treatment Group | Infarct Size (% of AAR) | LVEF (%) | FS (%) | Serum cTnI (ng/mL) | Serum CK-MB (U/L) |
|---|---|---|---|---|---|
| Sham Control | 0 ± 0 | 78 ± 4 | 48 ± 3 | 0.15 ± 0.04 | 120 ± 25 |
| Vehicle + I/R | 52 ± 6 | 40 ± 5 | 22 ± 4 | 6.8 ± 1.2 | 1550 ± 210 |
| Dabuzalgron (10 µg/kg) + I/R | 25 ± 5* | 58 ± 6* | 35 ± 5* | 3.1 ± 0.7* | 750 ± 130* |
| Dabuzalgron (30 µg/kg) + I/R | 18 ± 4* | 65 ± 5* | 40 ± 4* | 2.2 ± 0.5* | 520 ± 90* |
*Data presented as mean ± SD. p < 0.05 compared to Vehicle + I/R group.
Elucidation of Molecular Mechanisms
Proposed Signaling Pathway
As a selective α1A-AR agonist, Dabuzalgron is hypothesized to confer cardioprotection by activating pro-survival signaling cascades.[3][15] Activation of the α1A-AR can lead to the stimulation of the Reperfusion Injury Salvage Kinase (RISK) pathway, a critical signaling cascade in cardioprotection.[16][17][18] This involves the phosphorylation and activation of key kinases such as Akt and ERK1/2, which in turn inhibit downstream effectors of cell death.[19][20]
Caption: Proposed cardioprotective signaling of Dabuzalgron.
Protocol: Western Blot Analysis
Objective: To quantify the activation (phosphorylation) of key proteins in the RISK pathway.
Procedure:
-
Homogenize frozen LV tissue samples (from the AAR) in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated ERK1/2 (Thr202/Tyr204), and total ERK1/2.[21][22]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Table 2: Dabuzalgron's Effect on RISK Pathway Activation in Myocardium
| Treatment Group | p-Akt / Total Akt (Fold Change vs. Sham) | p-ERK1/2 / Total ERK1/2 (Fold Change vs. Sham) |
|---|---|---|
| Sham Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Vehicle + I/R | 0.95 ± 0.20 | 1.10 ± 0.18 |
| Dabuzalgron + I/R | 2.85 ± 0.45* | 3.10 ± 0.50* |
*Data presented as mean ± SD. p < 0.05 compared to Vehicle + I/R group.
Assessment of Downstream Cellular Effects
Protocol: Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a gold-standard method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.
Procedure:
-
Fix heart tissue sections in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.[23]
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissue by incubating with Proteinase K.[24]
-
Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[24]
-
Counterstain nuclei with DAPI to visualize all cells.
-
Mount the slides and visualize using a fluorescence microscope.
-
Quantify the apoptotic index by counting the number of TUNEL-positive (green) nuclei and expressing it as a percentage of the total number of DAPI-stained (blue) nuclei in several high-power fields within the AAR.
Protocol: Oxidative Stress Markers
Oxidative stress is a key contributor to I/R injury.[25] Its level can be assessed by measuring lipid peroxidation products and the activity of endogenous antioxidant enzymes.[26][27]
Procedure:
-
Prepare protein homogenates from frozen LV tissue.
-
Lipid Peroxidation: Measure the concentration of malondialdehyde (MDA), a major end product of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.[27]
-
Antioxidant Enzyme Activity: Measure the activity of Superoxide Dismutase (SOD), a critical antioxidant enzyme, using a commercially available colorimetric assay kit.
-
Normalize all results to the total protein content of the homogenate.
Table 3: Effects of Dabuzalgron on Apoptosis and Oxidative Stress
| Treatment Group | Apoptotic Index (%) | MDA (nmol/mg protein) | SOD Activity (U/mg protein) |
|---|---|---|---|
| Sham Control | 1.5 ± 0.8 | 1.8 ± 0.4 | 185 ± 22 |
| Vehicle + I/R | 28.5 ± 4.5 | 6.2 ± 1.1 | 95 ± 15 |
| Dabuzalgron + I/R | 9.8 ± 2.1* | 2.9 ± 0.6* | 160 ± 18* |
*Data presented as mean ± SD. p < 0.05 compared to Vehicle + I/R group.
Summary of Experimental Workflow
The following diagram provides a logical overview of the entire experimental process, from the initial in vivo procedure to the final data analysis.
Caption: High-level experimental workflow diagram.
Conclusion
This document outlines a rigorous and multi-faceted experimental design to substantiate the cardioprotective effects of this compound. By combining a validated in vivo model of myocardial I/R injury with comprehensive functional, biochemical, and molecular analyses, researchers can generate high-quality, reproducible data. This framework will not only help in determining the therapeutic efficacy of Dabuzalgron but also provide critical insights into its mechanisms of action, supporting its further development as a potential therapy for ischemic heart disease.
References
- 1. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 6. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 7. kup.at [kup.at]
- 8. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 9. mdpi.com [mdpi.com]
- 10. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Biochemical markers of myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. Repurposing Dabuzalgron to Prevent and Treat Cardiomyopathy and Heart Failure - Available technology for licensing from the UCSF [techtransfer.universityofcalifornia.edu]
- 16. Signalling pathways and mechanisms of protection in pre- and postconditioning: historical perspective and lessons for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Mitochondrial Kinase Signaling for Cardioprotection [mdpi.com]
- 20. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]
- 21. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. clyte.tech [clyte.tech]
- 25. Oxidative stress: Predictive marker for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oxidative Stress-Related Biomarkers in Essential Hypertension and Ischemia-Reperfusion Myocardial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Biomarkers of Oxidative Stress Tethered to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ATP Content in Tissues Treated with Dabuzalgron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabuzalgron Hydrochloride is an orally active and selective α-1A adrenergic receptor agonist.[1][2] Research has demonstrated its cardioprotective effects, particularly in mitigating doxorubicin-induced cardiotoxicity by preserving mitochondrial function and, consequently, cellular ATP levels.[1][3][4] Accurate measurement of ATP content in tissues treated with Dabuzalgron is crucial for elucidating its mechanism of action and evaluating its therapeutic efficacy. These application notes provide detailed protocols for the quantification of ATP in tissue samples, with a focus on methods applicable to studies involving this compound.
Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, and its concentration is a key indicator of metabolic activity and cell viability.[5] A decline in cellular ATP is a hallmark of cell injury and metabolic distress.[6] Therefore, quantifying changes in ATP levels in response to Dabuzalgron treatment can provide valuable insights into its protective effects on cellular energetics.
The following sections detail two primary methods for ATP quantification in tissue samples: the Luciferase-Based Bioluminescence Assay and High-Performance Liquid Chromatography (HPLC). Additionally, a summary of expected quantitative data based on existing research and diagrams illustrating the experimental workflow and relevant signaling pathways are provided.
Quantitative Data Summary
The following table summarizes quantitative findings from a study investigating the effect of Dabuzalgron on ATP content in heart tissue treated with doxorubicin (B1662922) (DOX).
| Treatment Group | ATP Content (% of Control) | Key Finding |
| Control | 100% | Baseline ATP level in uninjured heart tissue. |
| Doxorubicin (DOX) | 77 ± 7% | DOX significantly decreases myocardial ATP content.[3] |
| DOX + Dabuzalgron | Restored to control levels | Dabuzalgron treatment restores ATP content in the hearts of DOX-treated mice.[3] |
| Dabuzalgron alone | No significant change | Dabuzalgron does not affect ATP levels in uninjured mice.[3] |
Signaling Pathway of Dabuzalgron in Cardioprotection
Dabuzalgron exerts its cardioprotective effects by activating the α-1A adrenergic receptor, which initiates a signaling cascade that ultimately preserves mitochondrial function and ATP production.[1][3]
Experimental Workflow for ATP Measurement
The general workflow for measuring ATP content in tissue samples treated with Dabuzalgron involves several key steps from tissue collection to data analysis.
Experimental Protocols
Protocol 1: Luciferase-Based Bioluminescence Assay for ATP in Tissue Homogenates
This method is highly sensitive and widely used for rapid ATP quantification.[5][6] It relies on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which produces light directly proportional to the ATP concentration.[5]
Materials:
-
ATP assay kit (containing luciferase, luciferin, and assay buffer)
-
Tissue homogenizer (e.g., Dounce homogenizer)
-
Microcentrifuge
-
Luminometer
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 N, ice-cold
-
Potassium hydroxide (B78521) (KOH), 2 M
-
96-well opaque microplates
Procedure:
-
Sample Preparation and Homogenization:
-
Excise the tissue of interest (e.g., heart) from animals treated with this compound or vehicle control.
-
Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.[3]
-
Weigh the frozen tissue and homogenize it on ice in ice-cold 0.4 N perchloric acid (PCA) using a mechanical homogenizer.[7] A ratio of 10 mg of tissue to 100 µl of PCA can be used.
-
Keep the homogenate on ice for 15-30 minutes to allow for complete protein precipitation.
-
-
ATP Extraction:
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.[7]
-
Carefully collect the supernatant, which contains the ATP.
-
Neutralize the supernatant by adding 2 M KOH. The exact volume should be determined empirically to bring the pH to a range of 6.5-7.5.[8]
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the precipitated potassium perchlorate.
-
Collect the supernatant for the ATP assay.
-
-
ATP Measurement:
-
Prepare ATP standards of known concentrations according to the manufacturer's instructions, using the same neutralized extraction buffer as the samples.
-
Prepare the ATP assay reagent (luciferin-luciferase mixture) as per the kit protocol.
-
In a 96-well opaque plate, add a small volume (e.g., 10-20 µl) of the extracted sample or ATP standard to each well.
-
Add the ATP assay reagent (e.g., 100 µl) to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence values of the ATP standards against their concentrations.
-
Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.
-
Normalize the ATP concentration to the initial tissue weight (e.g., nmol ATP/mg tissue).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for ATP Quantification in Tissues
HPLC provides a robust and reproducible method for the simultaneous quantification of ATP, ADP, and AMP.[7][9]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column or porous graphite (B72142) carbon column[8][9]
-
Tissue homogenizer
-
Microcentrifuge
-
Perchloric acid (PCA), 0.4 N, ice-cold
-
Potassium hydroxide (KOH), 2 M
-
Mobile phase reagents (e.g., potassium dihydrogen phosphate, tetrabutylammonium (B224687) hydrogen sulfate, acetonitrile)[7]
-
ATP, ADP, and AMP standards
Procedure:
-
Sample Preparation and ATP Extraction:
-
Follow the same steps for sample preparation, homogenization, and ATP extraction as described in Protocol 1 (steps 1 and 2).
-
-
Chromatographic Conditions (Example):
-
ATP Measurement:
-
Prepare a series of standard solutions containing known concentrations of ATP, ADP, and AMP.
-
Inject the standards into the HPLC system to generate a standard curve for each nucleotide based on peak area or height.
-
Inject the extracted tissue samples into the HPLC system.
-
-
Data Analysis:
-
Identify the ATP, ADP, and AMP peaks in the sample chromatograms based on their retention times compared to the standards.
-
Quantify the concentration of each nucleotide in the samples by comparing their peak areas/heights to the respective standard curves.
-
Normalize the nucleotide concentrations to the initial tissue weight (e.g., nmol/mg tissue).
-
Conclusion
The choice between the luciferase-based assay and HPLC for measuring ATP content will depend on the specific requirements of the study. The luciferase assay offers higher sensitivity and throughput, making it suitable for screening purposes.[5] HPLC provides the advantage of simultaneously measuring ATP, ADP, and AMP, allowing for the calculation of the adenylate energy charge, which can offer a more comprehensive view of the tissue's energetic state.[7] Both methods, when performed with careful sample preparation to minimize ATP degradation, can provide reliable and valuable data on the effects of this compound on tissue bioenergetics.
References
- 1. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual effect of amiodarone on mitochondrial respiration. Initial protonophoric uncoupling effect followed by inhibition of the respiratory chain at the levels of complex I and complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of an HPLC method for determination of metabolic compounds in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of adenosine phosphates in mouse myocardium tissue by HPLC with UV detection and using porous graphite carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Dabuzalgron Hydrochloride concentration for maximum cell viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Dabuzalgron Hydrochloride concentration to achieve maximum cell viability in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective α-1A adrenergic receptor agonist.[1][2] Its mechanism of action involves binding to and activating the α-1A adrenergic receptor. This activation can initiate downstream signaling cascades, including the phosphorylation of ERK1/2, which has been associated with cardioprotective effects through the preservation of mitochondrial function.[1][3][4]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published data, in vitro studies have used concentrations around 10 μM to observe protective effects.[1] The EC50 for Dabuzalgron-induced ERK phosphorylation has been reported to be 4.8 μM.[1][5] Therefore, a sensible starting range for optimization experiments would be from 0.1 μM to 100 μM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the powder in DMSO to a concentration of 26 mg/mL (81.82 mM) with the aid of ultrasonic treatment if necessary.[5] For cell culture experiments, it is essential to ensure the final concentration of DMSO in the media is non-toxic to the cells, typically below 0.5%.[6] Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][5] Avoid repeated freeze-thaw cycles.[1]
Q4: Which cell viability assay is recommended for use with this compound?
A4: Standard colorimetric or fluorometric cell viability assays such as MTT, MTS, XTT, WST-1, or resazurin-based assays can be used.[7][8] Luminescent assays that measure ATP levels (e.g., CellTiter-Glo®) are also a highly sensitive option. The choice of assay may depend on the specific cell type and experimental goals. It is advisable to perform a preliminary test to ensure that this compound does not interfere with the assay reagents.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound concentration for maximum cell viability.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| DAB-V-01 | Unexpectedly low cell viability at all tested concentrations. | 1. High solvent concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells.[9] 2. Incorrect drug concentration: Errors in calculation or dilution of the stock solution. 3. Compound instability: The compound may have degraded due to improper storage or handling.[1] 4. Cell line sensitivity: The specific cell line being used might be particularly sensitive to the compound or the α-1A adrenergic receptor signaling pathway. | 1. Verify solvent concentration: Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). Run a vehicle control with the same solvent concentration. 2. Recalculate and prepare fresh dilutions: Double-check all calculations and prepare fresh serial dilutions from the stock solution for each experiment.[6] 3. Use fresh compound: If degradation is suspected, use a new vial of this compound and prepare a fresh stock solution. 4. Test a wider concentration range: Include lower concentrations in your dose-response experiment to identify a non-toxic range. |
| DAB-V-02 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well.[6] 2. Compound precipitation: The compound may be precipitating out of solution at higher concentrations. 3. Edge effects: Wells at the edge of the plate may experience different temperature and humidity, leading to variability. | 1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well. 2. Check for precipitation: Visually inspect the wells under a microscope for any signs of drug precipitation. If observed, consider using a lower concentration range or a different solvent system if compatible with your cells. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment. |
| DAB-V-03 | No significant effect on cell viability at any concentration. | 1. Low or no target receptor expression: The cell line may not express the α-1A adrenergic receptor. 2. Incorrect assay endpoint: The incubation time with the compound may be too short or too long to observe an effect. 3. Assay insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes.[6] | 1. Confirm receptor expression: Verify the expression of the α-1A adrenergic receptor in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. 2. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[6] 3. Use a more sensitive assay: Consider switching to a more sensitive method, such as an ATP-based luminescent assay.[6] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
A critical first step is to determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase throughout the experiment.
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At 24, 48, and 72 hours post-seeding, measure cell viability using your chosen assay (e.g., MTT or CCK-8).
-
Plot the viability signal against the number of cells seeded for each time point.
-
Select a seeding density that results in a linear signal increase over the intended duration of your drug treatment experiment and where cells are not over-confluent at the final time point.
Protocol 2: Dose-Response Experiment for this compound
This protocol outlines the steps to determine the optimal concentration of this compound for maximizing cell viability.
-
Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is to use a 10-point, 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 100 μM). Include a vehicle-only control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the concentration that results in the highest cell viability.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for optimizing concentration.
Caption: Troubleshooting decision tree for low cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Refining Dabuzalgron Hydrochloride dosage to minimize side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dabuzalgron Hydrochloride in animal models. The focus is on refining dosage to minimize potential side effects based on publicly available preclinical data.
Important Note on Data Availability: Comprehensive preclinical safety and pharmacokinetic data for this compound in animal models are not extensively available in the public domain. The information provided herein is based on published research, primarily focusing on cardiovascular safety in mice. Researchers should consider conducting initial dose-range finding and safety assessments tailored to their specific animal model and experimental endpoints.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the α-1A adrenergic receptor.[1] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in the activation of Protein Kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway, which is associated with its cardioprotective effects.[1][2]
Q2: What is a known effective dose of Dabuzalgron in a mouse model?
A2: In a mouse model of Doxorubicin-induced cardiotoxicity, a dose of 10 μg/kg administered via oral gavage twice daily for seven days was shown to be effective in preserving contractile function and reducing fibrosis.[1][3]
Q3: What are the expected cardiovascular side effects in mice at therapeutic doses?
A3: Studies in wild-type mice have shown that Dabuzalgron administered by oral gavage at doses ranging from 1 to 100 μg/kg/day for five days had no significant effect on heart rate or blood pressure.[3][4] This suggests a favorable cardiovascular safety profile within this dose range in mice. In conscious micropigs, Dabuzalgron increased urethral tension without affecting blood pressure or heart rate.[5]
Q4: Are there known CNS or respiratory side effects in animal models?
A4: There is limited publicly available data on the specific central nervous system (CNS) or respiratory side effects of Dabuzalgron in animal models. Standard preclinical safety evaluations, as outlined by guidelines like ICH S7A, typically include assessments of the CNS (e.g., functional observational battery) and respiratory function (e.g., plethysmography).[6][7] Researchers are advised to incorporate relevant behavioral and respiratory monitoring into their experimental design, especially when using doses higher than those reported in efficacy studies.
Q5: Is there available pharmacokinetic data for Dabuzalgron in rodents?
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Changes (Hypotension/Hypertension, Bradycardia/Tachycardia)
Observation: Significant changes in blood pressure or heart rate are observed following Dabuzalgron administration.
Troubleshooting Steps:
-
Confirm Dosage: Double-check all calculations for dose preparation and administration volume to rule out a dosing error.
-
Review Dosing Range: Published data for mice suggests no cardiovascular effects up to 100 μg/kg/day.[3] If your dose exceeds this, you may be entering a range where cardiovascular effects appear.
-
Assess Animal Stress: Ensure that handling and measurement procedures are not inducing stress, which can independently affect cardiovascular parameters. Acclimatize animals to the measurement equipment.
-
Consider Vehicle Effects: If using a custom vehicle, run a vehicle-only control group to ensure the vehicle itself is not causing the observed effects.
-
Experimental Model Interaction: Consider if your specific animal model (e.g., a model of cardiovascular disease) may have an altered sensitivity to α-1A adrenergic receptor agonism.
Issue 2: Lack of Efficacy at Established Doses
Observation: The expected therapeutic effect is not observed at the 10 μg/kg twice-daily dose.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
-
Confirm Administration Technique: For oral gavage, ensure proper technique to confirm the full dose was delivered to the stomach.
-
Evaluate Bioavailability: Although specific data is lacking, oral bioavailability can be variable. Consider if factors like fasting status or diet could be influencing absorption.
-
Dose Escalation: A cautious dose escalation study may be warranted. Given the cardiovascular safety profile up to 100 μg/kg/day in mice, there appears to be a reasonable therapeutic window for dose exploration.
-
Model-Specific Differences: The effective dose in one disease model may not be directly transferable to another. The underlying pathology of your model may require a different dosing regimen.
Data Presentation
Table 1: Summary of this compound Dosage and Cardiovascular Effects in Mice
| Dosage Range (Oral Gavage) | Animal Model | Duration | Observed Cardiovascular Effects | Reference |
| 1 - 100 μg/kg/day | Wild-Type Mice | 5 days | No significant effect on heart rate or blood pressure. | [3] |
| 10 μg/kg, twice daily | Mice (Doxorubicin-induced cardiotoxicity) | 7 days | Not reported to have adverse effects; effective in preventing cardiotoxicity. | [2][3] |
Table 2: General Troubleshooting Framework for Side Effects
| Potential Side Effect | Recommended Assessment | Possible Cause | Troubleshooting Action |
| Cardiovascular | Blood pressure and heart rate monitoring (tail-cuff or telemetry) | Dose too high, animal stress, model sensitivity | Verify dose, refine handling, conduct dose-response study |
| CNS (Hypo/Hyperactivity) | Open field test, functional observational battery | On-target or off-target CNS effects | Establish baseline activity, conduct dose-response, run vehicle controls |
| Respiratory | Whole-body plethysmography | Potential on-target effects on respiratory control | Monitor respiratory rate and tidal volume, consult safety pharmacology guidelines |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Safety in Mice (Tail-Cuff Method)
This protocol is adapted from standard methodologies for non-invasive blood pressure measurement in mice.[1]
-
Acclimatization: For 5-7 consecutive days prior to the experiment, place the mice in the restrainers on the warming platform for 15-20 minutes each day. Perform several preliminary cuff inflation cycles during these sessions.
-
Baseline Measurement: On the day of the experiment, obtain baseline blood pressure and heart rate measurements before administering any substance.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Post-Dose Measurement: At predetermined time points post-administration (e.g., 1, 2, 4, 8, and 24 hours), place the mice back in the apparatus for measurement.
-
Data Collection: For each time point, perform a set number of measurement cycles (e.g., 10-15 inflations).
-
Data Analysis: Discard outlier readings and average the remaining values for systolic blood pressure, diastolic blood pressure, and heart rate for each animal at each time point. Compare the values between treatment groups and baseline.
Protocol 2: General Dose Refinement Workflow
This protocol outlines a general approach to refining Dabuzalgron dosage for a new animal model.
-
Literature Review: Start with the known effective dose (10 μg/kg twice daily in the cardiotoxicity model) as a point of reference.
-
Initial Pilot Study: Use a small number of animals per group. Test the reference dose, a lower dose (e.g., 1 μg/kg), and a higher dose (e.g., 50 μg/kg).
-
Endpoint Assessment: Measure both the desired efficacy endpoint and key safety parameters (e.g., cardiovascular monitoring, basic behavioral observations, body weight).
-
Data Evaluation: Analyze the dose-response relationship for both efficacy and any observed side effects.
-
Expanded Dose-Response Study: Based on the pilot data, conduct a larger study with more dose groups to precisely define the therapeutic window.
-
Optimal Dose Selection: Choose the lowest dose that achieves the desired level of efficacy with the minimal or no side effects.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the α-1A adrenergic receptor.
Caption: Experimental workflow for refining this compound dosage.
Caption: Logical troubleshooting guide for unexpected side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20220227717A1 - Allosteric activators of the alpha1a-adrenergic receptor - Google Patents [patents.google.com]
- 5. Pharmacological characteristics of Ro 115-1240, a selective alpha1A/1L-adrenoceptor partial agonist: a potential therapy for stress urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated assessment of cardiovascular and respiratory functions using combined telemetry and whole-body plethysmography in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lung function measurements in rodents in safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Dabuzalgron Hydrochloride Delivery for In-Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully delivering Dabuzalgron Hydrochloride for in-vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a selective α-1A adrenergic receptor agonist. Its mechanism of action involves the activation of the α-1A adrenergic receptor, which can lead to downstream signaling events such as the phosphorylation of extracellular signal-regulated kinase (ERK).[1] It has been investigated for its potential therapeutic effects, including the protection against Doxorubicin-induced cardiotoxicity.[1][2]
Q2: What are the main challenges in the in-vivo delivery of this compound?
A2: The primary challenges stem from its properties as a small molecule, which may include poor aqueous solubility. This can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing issues like precipitation and variable bioavailability.
Q3: Are there any known adverse effects of this compound in animal studies?
A3: Studies have reported that Dabuzalgron was well-tolerated in mice.[3][4] However, as with any experimental compound, it is crucial to monitor animals for any signs of distress or toxicity. General adverse events associated with the administration procedure (e.g., oral gavage, injections) should also be considered (see Troubleshooting Guide). As a member of the alpha-blocker class of drugs, general class-related effects could potentially include cardiovascular changes, although studies on Dabuzalgron did not find significant effects on blood pressure or heart rate in mice at the doses tested.[3]
Q4: How should I store this compound stock solutions?
A4: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in-vivo experiments with this compound.
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
| Precipitation in Formulation | - Poor aqueous solubility of this compound.- Inappropriate vehicle composition.- Incorrect order of solvent addition.- Temperature fluctuations. | - Vehicle Optimization: Use a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Alternatively, a solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) can be used.[1]- Correct Preparation: Always add solvents sequentially and ensure each component is fully dissolved before adding the next.[1]- Sonication/Heating: Gentle warming and/or sonication can aid in dissolution.[1]- Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time. |
| Inconsistent Efficacy or High Variability in Results | - Inaccurate dosing due to precipitation or non-homogenous formulation.- Poor bioavailability.- Improper administration technique. | - Ensure Formulation Homogeneity: Vortex the formulation thoroughly before each animal is dosed.- Improve Bioavailability: For oral administration, ensure the vehicle is optimized for absorption. The use of SBE-β-CD can enhance solubility and potentially bioavailability.[1]- Refine Technique: Review and standardize your administration technique (e.g., oral gavage, injection). Ensure consistent volumes and timing. |
| Animal Distress During or After Dosing (Oral Gavage) | - Esophageal or tracheal injury.- Aspiration of the formulation.- Stress from improper restraint. | - Use Appropriate Gavage Needles: Flexible plastic or stainless steel gavage needles with a ball-tip are recommended to prevent injury.[5]- Correct Needle Placement: Ensure the gavage needle is correctly placed in the esophagus before administering the solution. If the animal struggles or coughs, withdraw the needle immediately.[5]- Proper Restraint: Use a firm but gentle restraint technique to minimize animal movement and stress. |
| Leakage or Swelling at Injection Site (Subcutaneous) | - Needle inserted too superficially or has gone through the skin tent.- Injection volume is too large for the site.- Irritating formulation. | - Proper Injection Technique: Ensure the needle is correctly placed in the subcutaneous space.[6]- Volume Limits: Adhere to recommended injection volume limits for the animal model and injection site.- Formulation pH: Check the pH of your formulation; adjust to a physiologically neutral pH if possible. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound (Oral Administration in Mice)
| Parameter | Vehicle 1 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | Vehicle 2 (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)) |
| Dose (mg/kg) | [Insert Dose] | [Insert Dose] |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] |
| AUC (0-t) (ng*h/mL) | [Insert Value] | [Insert Value] |
| Half-life (t½) (h) | [Insert Value] | [Insert Value] |
| Bioavailability (%) | [Insert Value] | [Insert Value] |
| Note: The values in this table are placeholders and should be replaced with experimentally determined data. |
Experimental Protocols
1. Formulation of this compound for Oral Gavage (1 mg/mL)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the following solvents in the specified order, ensuring to mix thoroughly after each addition:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Vortex until the solution is clear.
-
50 µL of Tween-80. Vortex until the solution is clear.
-
450 µL of Saline. Vortex until the solution is clear and homogenous.
-
-
This will yield a final concentration of 1 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Prepare the formulation fresh on the day of the experiment.
-
2. Quantification of this compound in Plasma using HPLC (General Method)
-
Principle: This protocol outlines a general approach for the quantification of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Method optimization and validation are crucial.
-
Materials:
-
HPLC system with a C18 column
-
Plasma samples from treated animals
-
This compound standard
-
Acetonitrile (B52724) (ACN)
-
Methanol
-
Formic acid or other suitable buffer
-
Microcentrifuge tubes
-
Centrifuge
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound, or ideally, MS/MS detection for higher sensitivity and selectivity.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Quantify the concentration in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.
-
-
Visualizations
References
- 1. Bioanalytical Method Development and Validation - IITRI [iitri.org]
- 2. Development and validation of a highly sensitive HPLC method for quantifying cardiovascular drugs in human plasma using dual detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical Method Development and Validation by HPLC: A Review | Semantic Scholar [semanticscholar.org]
Improving the accuracy of assays measuring Dabuzalgron Hydrochloride's effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy and reproducibility of assays measuring the effects of Dabuzalgron Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective α-1A adrenergic receptor agonist.[1][2] Its primary mechanism of action is the activation of the α-1A adrenergic receptor, a G protein-coupled receptor (GPCR). This activation stimulates downstream signaling pathways, most notably the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[1] This signaling cascade is associated with various cellular responses, including cardioprotective effects observed by preserving mitochondrial function.[1][3]
Q2: What are the common assays used to measure the effects of this compound?
A2: Common assays to measure the biological activity of this compound include:
-
ERK1/2 Phosphorylation Assays: Typically performed using Western blotting or ELISA to quantify the increase in phosphorylated ERK1/2 upon stimulation with the compound.[1]
-
Calcium Flux Assays: As the α-1A adrenergic receptor can couple to Gq proteins, its activation can lead to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.
-
Cell Viability and Apoptosis Assays: To assess the protective effects of this compound, for instance against doxorubicin-induced cardiotoxicity, assays measuring cell viability (e.g., MTT or resazurin) and apoptosis (e.g., Annexin V staining) are employed.[1]
Q3: What is the recommended solvent and storage conditions for this compound?
A3: For in vitro experiments, this compound is typically dissolved in Dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No Signal in ERK1/2 Phosphorylation Assay
Possible Causes and Solutions:
-
Suboptimal Cell Density: Too few cells will result in a weak signal. Conversely, over-confluent cells may exhibit altered signaling responses. It is crucial to determine the optimal cell seeding density for your specific cell line.
-
High Basal ERK Phosphorylation: High background phosphorylation of ERK can mask the stimulatory effect of Dabuzalgron. Serum starvation of cells for 4-12 hours before the experiment can help reduce this basal activity.[1]
-
Inadequate Stimulation Time: The kinetics of ERK phosphorylation are transient. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended to identify the peak response time for Dabuzalgron in your cell system.
-
Inactive Compound: Ensure the proper storage of this compound and prepare fresh dilutions for each experiment.
-
Antibody Issues (for Western Blot): Use validated antibodies for both phosphorylated and total ERK. Ensure appropriate antibody dilutions and incubation times as per the manufacturer's recommendations.
Issue 2: High Variability Between Replicates
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding cells into multi-well plates.
-
Solubility Issues: this compound may precipitate in aqueous solutions, especially at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). Sonication can aid in the dissolution of the compound.
-
Edge Effects in Multi-well Plates: To minimize "edge effects," it is recommended to fill the outer wells of the plate with sterile PBS or media and not use them for experimental data points.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents.
Issue 3: Unexpected or Biphasic Dose-Response Curve
Possible Causes and Solutions:
-
Off-Target Effects at High Concentrations: While Dabuzalgron is selective for the α-1A adrenergic receptor, very high concentrations may lead to off-target effects, resulting in a non-standard dose-response curve. It is important to test a wide range of concentrations to fully characterize the response.
-
Cellular Heterogeneity: The cell population may not be uniform in its expression of the α-1A receptor, leading to a complex dose-response.
-
Receptor Dimerization: GPCRs can form homodimers, which can lead to complex binding kinetics and potentially biphasic dose-response curves. Specialized data analysis models may be needed to interpret these results.
-
Data Fitting Issues: Ensure that the non-linear regression model used to fit the dose-response curve is appropriate for the data. A standard sigmoidal model may not be suitable for biphasic responses.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 for ERK Phosphorylation | 4.8 µM | Neonatal Rat Ventricular Myocytes (NRVMs) | Western Blot | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 26 mg/mL | Ultrasonic treatment may be needed. |
| Aqueous Buffer | Sparingly soluble | Prepare stock in DMSO and dilute. |
Experimental Protocols
Protocol 1: ERK1/2 Phosphorylation Assay by Western Blot
This protocol is adapted for measuring ERK1/2 phosphorylation in response to this compound.
Materials:
-
Cell line expressing α-1A adrenergic receptor (e.g., HEK293 cells transfected with the receptor, or a relevant primary cell line like NRVMs)
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Seeding: Culture cells to 70-80% confluency. Seed cells in 6-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with a serum-free medium and incubate for 4-12 hours.[1]
-
Dabuzalgron Stimulation: Prepare serial dilutions of this compound in a serum-free medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%. Add the diluted compound to the cells and incubate for the predetermined optimal stimulation time (e.g., 15 minutes). Include a vehicle control (DMSO alone).
-
Cell Lysis: After stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.
Visualizations
References
Method refinement for consistent results with Dabuzalgron Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for achieving consistent and reliable results with Dabuzalgron Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active and selective α-1A adrenergic receptor (α1A-AR) agonist.[1][2] Its primary mechanism involves binding to and activating the α1A-AR. This activation has been shown to be protective against doxorubicin-induced cardiotoxicity by preserving mitochondrial function.[1][3][4]
Q2: What is the downstream signaling pathway activated by this compound?
A2: Upon binding to the α1A-AR, this compound stimulates a signaling cascade that includes the phosphorylation of Extracellular signal-regulated kinases (ERK1/2).[1][5] This pathway is believed to contribute to its cardioprotective effects. Additionally, it has been shown to up-regulate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), which is crucial for mitochondrial biogenesis and function, leading to preserved ATP content and reduced oxidative stress.[3]
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Once dissolved in a solvent, the stock solution is stable for 6 months at -80°C and for 1 month at -20°C.[1][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: Is this compound intended for human use?
A4: The available information indicates that this compound is for research use only and is not sold to patients.[1] While it has been well-tolerated in Phase 2 clinical trials for urinary incontinence, its application in preventing cardiotoxicity is currently at the preclinical research stage.[3][4]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect in cell-based assays.
-
Q: My in vitro experiment with this compound is showing variable or no effect. What could be the cause?
-
A: Cell Line/Type: Ensure the cells you are using express the α-1A adrenergic receptor. The expression level of the receptor can significantly impact the cellular response.
-
A: Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. Prepare fresh working solutions from properly stored aliquots for each experiment.
-
A: Serum Interaction: Components in the cell culture serum may interact with this compound. Consider reducing the serum concentration or using a serum-free medium during the treatment period if the experimental design allows.
-
A: Incubation Time and Concentration: The reported effective concentration in neonatal rat ventricular myocytes (NRVMs) is 10 μM with a 4-hour incubation period to protect against doxorubicin-induced cell death.[1] You may need to optimize the concentration and incubation time for your specific cell type and experimental endpoint.
-
Issue 2: Solubility problems when preparing solutions.
-
Q: I am having difficulty dissolving this compound.
-
A: Solvent Choice: this compound is soluble in DMSO.[5] For in vivo studies, co-solvents such as PEG300, Tween-80, and saline or SBE-β-CD in saline are often required.[1]
-
A: Preparation Technique: When preparing solutions, especially for in vivo use, it is crucial to add each solvent sequentially and ensure the mixture is homogeneous before adding the next. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]
-
A: Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
-
Issue 3: High variability in animal studies.
-
Q: My in vivo results with this compound are not consistent between animals.
-
A: Route of Administration: The documented route of administration is oral gavage.[1] Ensure proper gavage technique to minimize stress and ensure accurate dosing.
-
A: Dosing Schedule: A twice-daily dosing regimen for 7 days has been reported to be effective in mice.[1][3] Adhering to a strict dosing schedule is critical for maintaining consistent compound exposure.
-
A: Animal Model: The original studies used C57Bl6J wild-type mice.[1] The genetic background of the animal model can influence the outcome. If using a different strain, consider potential differences in metabolism or receptor expression.
-
A: Stress: Stress can influence cardiovascular parameters. Ensure animals are properly habituated and that handling is consistent across all groups.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| EC50 for ERK Phosphorylation | 4.8 μM | Not specified | [1][5] |
| In Vitro Concentration (Cardioprotection) | 10 μM | Neonatal Rat Ventricular Myocytes (NRVMs) | [1] |
| In Vivo Dosage (Cardioprotection) | 10 μg/kg | C57Bl6J mice | [1][3] |
| In Vivo Administration | Oral gavage, twice daily for 7 days | C57Bl6J mice | [1][3] |
Experimental Protocols
In Vitro Cardioprotection Assay in NRVMs
-
Cell Culture: Culture neonatal rat ventricular myocytes (NRVMs) in appropriate media and conditions until they reach the desired confluency.
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
From the stock solution, prepare a working solution in the cell culture medium to a final concentration of 10 μM.
-
-
Treatment:
-
Pre-treat the NRVMs with 10 μM this compound for 4 hours.
-
Following the pre-treatment, introduce the cardiotoxic agent (e.g., Doxorubicin) at the desired concentration while maintaining the this compound concentration.
-
Include appropriate controls: vehicle control, this compound only, and Doxorubicin only.
-
-
Endpoint Analysis: After the desired incubation period with the cardiotoxic agent, assess cell viability, apoptosis (e.g., TUNEL assay, caspase activity), or mitochondrial membrane potential according to your experimental design.
In Vivo Cardioprotection Study in Mice
-
Animal Model: Use C57Bl6J wild-type mice.
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix.
-
Add 50 μL of Tween-80 and mix.
-
Add 450 μL of saline to reach the final volume of 1 mL. Ensure the final solution is clear. Prepare fresh daily.[1]
-
-
Dosing Regimen:
-
Administer a single intraperitoneal (IP) injection of Doxorubicin (e.g., 20 mg/kg).
-
Begin oral gavage with either the vehicle or this compound at 10 μg/kg.
-
Continue the oral gavage twice daily for 7 days.[3]
-
-
Endpoint Analysis: After the 7-day treatment period, assess cardiac function (e.g., echocardiography), and collect heart tissue for histological analysis (e.g., fibrosis) or biochemical assays (e.g., ATP content, oxidative stress markers, gene expression analysis).[1][3]
Visualizations
Caption: Signaling pathway of this compound in cardioprotection.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Addressing variability in animal model response to Dabuzalgron Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dabuzalgron Hydrochloride in animal models. The information provided aims to address potential variability in experimental outcomes and offer insights into best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Ro 115-1240) is an orally active and selective α-1A adrenergic receptor agonist. Its primary mechanism of action is the activation of α-1A adrenergic receptors. In the context of doxorubicin-induced cardiotoxicity, this activation has been shown to be protective by preserving mitochondrial function and increasing the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
Q2: What are the primary applications of this compound in preclinical research?
A2: this compound has been investigated for the treatment of urinary incontinence. More recently, it has been studied for its cardioprotective effects against the cardiotoxicity induced by chemotherapeutic agents like doxorubicin (B1662922).
Q3: Which animal models have been used to study this compound?
A3: The most prominently featured animal model in the literature for studying the cardioprotective effects of this compound is the mouse, specifically C57Bl6J wild-type mice and α1A-adrenergic receptor knockout (AKO) mice. In vitro studies have utilized neonatal rat ventricular myocytes (NRVMs).
Q4: What is the typical dosing regimen for this compound in mice?
A4: In studies investigating its cardioprotective effects, a common oral gavage dosage in C57Bl6J mice is 10 μg/kg, administered twice daily for seven days.
Troubleshooting Guide: Addressing Variability in Animal Response
Variability in animal model response to this compound can arise from a multitude of factors. This guide provides a question-and-answer framework to troubleshoot common issues.
Q: We are observing significant inter-animal variability in the cardioprotective effect of this compound in our mouse model of doxorubicin-induced cardiotoxicity. What are the potential causes?
A: Significant variability is a common challenge in preclinical studies. Several factors related to the animal model, experimental protocol, and the drug itself could be contributing. Consider the following:
-
Animal-Specific Factors:
-
Species and Strain: While C57Bl6J mice are a common model, α-adrenergic receptor density and function can vary between species and even strains. For instance, rats have a significantly higher density of α1-adrenergic receptors in the heart compared to dogs, calves, or baboons, leading to a more pronounced physiological response.
-
Genetic Background: Ensure the genetic background of your wild-type and knockout mice is consistent.
-
Age and Sex: Both age and sex are known to be risk factors for doxorubicin-induced cardiotoxicity and can influence the response to therapeutic interventions. Hormonal differences between males and females can impact cardiovascular function and drug metabolism.
-
Comorbidities: Pre-existing conditions such as diabetes, dyslipidemia, obesity, and hypertension can exacerbate doxorubicin-induced cardiotoxicity and alter the animal's response to this compound.
-
-
Experimental Protocol Factors:
-
Doxorubicin Administration: The dose, route, and frequency of doxorubicin administration can significantly impact the severity of cardiotoxicity, thus influencing the observable protective effect of Dabuzalgron.
-
Drug Formulation and Administration: Ensure consistent formulation and administration of this compound. Factors such as vehicle, volume, and gavage technique can affect drug absorption and bioavailability.
-
Timing of Treatment: The timing of this compound administration relative to doxorubicin treatment is critical.
-
Co-medications: The use of other medications, including anesthetics, can interact with this compound or the doxorubicin model.
-
Q: Our in vitro results with this compound on neonatal rat ventricular myocytes (NRVMs) are not translating to our in vivo mouse model. Why might this be the case?
A: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:
-
Pharmacokinetics: In vivo, this compound undergoes absorption, distribution, metabolism, and excretion (ADME), which are not fully recapitulated in an in vitro setting. The bioavailability and concentration of the drug at the target tissue (heart) in a living animal can be very different from the concentration applied to cells in a dish. Pharmacokinetic profiles of α-adrenergic agonists can differ significantly between species.
-
Systemic vs. Cellular Effects: The cardioprotective effect of Dabuzalgron in vivo may involve systemic effects beyond direct action on cardiomyocytes, such as modulation of the autonomic nervous system, which are absent in an isolated cell culture system.
-
Model Complexity: An in vivo model of doxorubicin-induced cardiotoxicity involves complex interactions between various cell types (cardiomyocytes, fibroblasts, endothelial cells, immune cells) and systemic factors (e.g., inflammation, oxidative stress) that are not present in a myocyte monoculture.
Data Presentation
Table 1: Factors Potentially Influencing Variability in Animal Model Response to this compound
| Factor Category | Specific Factor | Potential Impact on this compound Response |
| Animal Model | Species | Differences in α1A-adrenergic receptor density, distribution, and downstream signaling pathways. |
| Strain | Subtle genetic variations affecting drug metabolism and cardiovascular physiology. | |
| Age | Age-related changes in cardiac function and drug clearance. | |
| Sex | Hormonal influences on cardiovascular health and drug metabolism. | |
| Pathophysiology | Doxorubicin Dose | Severity of cardiac injury can mask or enhance the perceived efficacy of Dabuzalgron. |
| Comorbidities (e.g., diabetes) | Altered metabolic state can influence both the cardiotoxicity and the therapeutic response. | |
| Pharmacology | Administration Route & Vehicle | Affects absorption, bioavailability, and peak plasma concentrations. |
| Dosing Regimen | Suboptimal dosing may lead to inconsistent or lack of efficacy. |
Experimental Protocols
Key Experiment: Doxorubicin-Induced Cardiotoxicity in Mice
This protocol is a generalized representation based on published studies. Individual laboratories may need to optimize specific parameters.
-
Animal Model: Male C57Bl6J mice (8-12 weeks old).
-
Acclimation: Acclimate animals to the facility for at least one week before the experiment.
-
Doxorubicin Induction: Administer a single intraperitoneal (IP) injection of doxorubicin (20 mg/kg).
-
This compound Treatment:
-
Preparation: Dissolve this compound in an appropriate vehicle (e.g., water).
-
Administration: Administer this compound (10 μg/kg) or vehicle via oral gavage twice daily for 7 days, starting on the day of doxorubicin injection.
-
-
Monitoring: Monitor animal weight and health status daily.
-
Endpoint Analysis (Day 7):
-
Echocardiography: Assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Tissue Collection: Euthanize animals and collect heart tissue for histological analysis (e.g., H&E, Masson's trichrome for fibrosis) and molecular analysis (e.g., Western blot for ERK phosphorylation, gene expression analysis for mitochondrial function markers).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for doxorubicin cardiotoxicity.
Caption: Troubleshooting logic for experimental variability.
Validation & Comparative
The Evolving Landscape of Cardioprotection: A Comparative Analysis of Dabuzalgron Hydrochloride Against Standard Therapies
For Immediate Release
In the ongoing battle against heart disease, researchers and clinicians are constantly seeking more effective therapeutic agents to protect the heart from injury. A promising new contender, Dabuzalgron Hydrochloride, is emerging from the pipeline, demonstrating a novel mechanism of action with significant cardioprotective potential. This guide provides a comprehensive comparison of the efficacy of this compound against established cardioprotective agents, namely beta-blockers and ACE inhibitors, with a focus on their performance in preclinical models of doxorubicin-induced cardiotoxicity, a well-established model of cardiac injury.
Executive Summary
This compound, a selective α-1A adrenergic receptor agonist, offers a distinct approach to cardioprotection by preserving mitochondrial function and activating pro-survival signaling pathways. This contrasts with the mechanisms of beta-blockers, which primarily reduce myocardial oxygen demand, and ACE inhibitors, which mitigate the detrimental effects of angiotensin II. Preclinical data suggests that Dabuzalgron demonstrates comparable, and in some aspects, potentially superior efficacy in preserving cardiac function and reducing cellular damage compared to traditional agents in the context of doxorubicin-induced cardiotoxicity.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize key efficacy parameters from preclinical studies investigating this compound, beta-blockers (Carvedilol and Metoprolol), and ACE inhibitors (Enalapril and Lisinopril) in rodent models of doxorubicin-induced cardiotoxicity.
Table 1: Effects on Cardiac Function
| Agent | Animal Model | Key Cardiac Function Parameter | Result | Citation |
| Dabuzalgron | Mouse | Fractional Shortening | Attenuated the doxorubicin-induced decrease in fractional shortening. | [1] |
| Carvedilol (B1668590) | Mouse | Left Ventricular Ejection Fraction (LVEF) | Prevented a significant decrease in LVEF compared to the placebo group. | [2] |
| Metoprolol (B1676517) | Mouse | Left Ventricular Ejection Fraction (LVEF) | Did not prevent a decline in LVEF in a model of doxorubicin (B1662922) and trastuzumab-induced cardiotoxicity. | [3][4] |
| Enalapril (B1671234) | Rat | Fractional Shortening | Significantly attenuated the decrease in fractional shortening caused by doxorubicin. | [5] |
| Lisinopril | Rat | QαT Interval | Prevented the QαT lengthening induced by chronic doxorubicin treatment. |
Table 2: Effects on Cellular Health and Biomarkers
| Agent | Animal Model | Key Cellular/Biomarker Endpoint | Result | Citation |
| Dabuzalgron | Mouse | Myocardial ATP Content | Restored ATP content in the hearts of doxorubicin-treated mice. | [1] |
| Dabuzalgron | Mouse | Oxidative Stress (TBARS) | Normalized the increased levels of thiobarbituric acid reactive substances (TBARS). | |
| Metoprolol | Mouse | Cardiac Troponin I (cTnI) | Did not prevent the increase in plasma cTnI levels. | [3][4] |
| Enalapril | Rat | Mitochondrial Respiration | Prevented the doxorubicin-associated reduction in respiratory efficiency. | [5] |
| Enalapril | Rat | Free Radical Formation | Abolished the robust doxorubicin-induced increase in free radical formation. | [5] |
| Lisinopril | Rabbit | Myocyte Apoptosis (TUNEL) | Prevented late-onset doxorubicin-induced myocyte loss. |
Mechanistic Insights: Signaling Pathways and Cellular Protection
The cardioprotective effects of these agents are rooted in their distinct mechanisms of action at the cellular and molecular levels.
This compound: A Focus on Mitochondrial Integrity and Pro-Survival Signaling
Dabuzalgron exerts its cardioprotective effects through the selective activation of the α-1A adrenergic receptor. This initiates a signaling cascade that converges on two critical cellular processes:
-
Preservation of Mitochondrial Function: Dabuzalgron has been shown to maintain mitochondrial integrity and function in the face of cellular stress, a critical factor in preventing cardiomyocyte death.[6] This is achieved, in part, by preserving ATP production and reducing oxidative stress.[1]
-
Activation of the ERK1/2 Signaling Pathway: The activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway is a key pro-survival signal in cardiomyocytes. Dabuzalgron promotes the phosphorylation and activation of ERK1/2, which in turn helps to mitigate cellular damage.[6]
Beta-Blockers: Reducing Cardiac Workload
Beta-blockers, such as carvedilol and metoprolol, function by antagonizing the effects of catecholamines at β-adrenergic receptors. This leads to a decrease in heart rate, blood pressure, and myocardial contractility, thereby reducing the overall oxygen demand of the heart. While effective in many cardiovascular diseases, their efficacy in doxorubicin-induced cardiotoxicity appears to be variable, with some studies showing benefit while others do not.[2][3][4]
ACE Inhibitors: Counteracting Angiotensin II
Angiotensin-Converting Enzyme (ACE) inhibitors, like enalapril and lisinopril, block the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also promotes inflammation and fibrosis in the heart. By inhibiting its production, ACE inhibitors reduce afterload, prevent cardiac remodeling, and have been shown to preserve mitochondrial function and reduce oxidative stress in the context of doxorubicin-induced injury.[5]
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide is derived from rigorous preclinical studies. Below are summaries of the key experimental protocols employed.
Doxorubicin-Induced Cardiotoxicity Mouse Model
-
Animal Model: Male C57Bl/6J mice are typically used.
-
Induction of Cardiotoxicity: A single intraperitoneal (IP) injection of doxorubicin (typically 15-20 mg/kg) is administered to induce acute cardiotoxicity.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
Doxorubicin only
-
Doxorubicin + this compound (administered orally, e.g., 10 µg/kg twice daily for 7 days)
-
Doxorubicin + Beta-blocker (e.g., metoprolol 100 mg/kg in drinking water)[3]
-
Doxorubicin + ACE inhibitor
-
-
Duration: The protective effects of the treatments are typically assessed 5-7 days after doxorubicin administration.
Assessment of Cardiac Function: Echocardiography
-
Procedure: Transthoracic echocardiography is performed on anesthetized mice using a high-frequency ultrasound system.
-
Measurements: M-mode images of the left ventricle are acquired to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculations: Fractional shortening (FS) is calculated as: ((LVIDd - LVIDs) / LVIDd) * 100%. Left ventricular ejection fraction (LVEF) is also commonly calculated.
Measurement of Myocardial ATP Content
-
Sample Preparation: Freshly harvested heart tissue is homogenized in a suitable buffer.
-
Assay: A luciferin/luciferase-based ATP assay kit is used to measure the ATP concentration in the tissue homogenate.
-
Quantification: Luminescence is measured using a luminometer, and ATP levels are calculated based on a standard curve and normalized to the protein concentration of the homogenate.
Western Blot for ERK1/2 Phosphorylation
-
Sample Preparation: Cardiomyocytes are lysed, and protein concentration is determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 (t-ERK1/2).
-
Detection: A secondary antibody conjugated to horseradish peroxidase is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The ratio of p-ERK1/2 to t-ERK1/2 is used to determine the level of ERK1/2 activation.[7]
Conclusion and Future Directions
This compound presents a promising new avenue for cardioprotection with a mechanism of action that is distinct from current standard-of-care agents. The preclinical data in the context of doxorubicin-induced cardiotoxicity is encouraging, suggesting a robust protective effect on both cardiac function and cellular health.
References
- 1. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of doxorubicin-induced Cardiotoxicity by pharmacological non-hypoxic myocardial preconditioning based on Docosahexaenoic Acid (DHA) and carvedilol direct antioxidant effects: study protocol for a pilot, randomized, double-blind, controlled trial (CarDHA trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin‐induced and trastuzumab‐induced cardiotoxicity in mice is not prevented by metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin-induced and trastuzumab-induced cardiotoxicity in mice is not prevented by metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment with angiotensin-converting enzyme inhibitor improves doxorubicin-induced cardiomyopathy via preservation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]
- 7. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dabuzalgron Hydrochloride and Other α-1A Adrenergic Receptor Agonists for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dabuzalgron Hydrochloride with other selective α-1A adrenergic receptor agonists, focusing on their performance in research settings. The information presented is collated from preclinical studies to aid in the selection of appropriate research tools for investigating the α-1A adrenergic receptor system.
Introduction to α-1A Adrenergic Receptor Agonists
The α-1A adrenergic receptor, a subtype of the α-1 adrenergic receptor family, is a G protein-coupled receptor (GPCR) primarily involved in smooth muscle contraction. Its activation has been a target for therapeutic intervention in conditions such as benign prostatic hyperplasia and urinary incontinence. More recently, research has unveiled its potential role in cardioprotection. This guide focuses on this compound and compares its pharmacological profile with other notable α-1A adrenergic receptor agonists used in research, including A-61603, phenylephrine, and cirazoline.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity, functional potency, and selectivity of this compound and other selected α-1A adrenergic receptor agonists. Data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Binding Affinity (Kᵢ) at Human α-1 Adrenergic Receptor Subtypes
| Compound | α-1A (Kᵢ, nM) | α-1B (Kᵢ, nM) | α-1D (Kᵢ, nM) | α-1A Selectivity vs. α-1B | α-1A Selectivity vs. α-1D |
| This compound | Data not available in direct comparative studies | Data not available | Data not available | Reported as highly selective for α-1A | Reported as highly selective for α-1A |
| A-61603 | 0.17 | 27 | 6.0 | ~159-fold | ~35-fold[1] |
| Phenylephrine | 130 | 160 | 110 | ~1.2-fold | ~0.8-fold |
| Cirazoline | 4.6 | 210 | 130 | ~46-fold | ~28-fold |
Note: The lack of publicly available, direct comparative binding affinity data for this compound in a standardized assay alongside other agonists is a current limitation in the field.
Table 2: Functional Potency (EC₅₀) and Efficacy
| Compound | Assay Type | Cell Line/Tissue | EC₅₀ (nM) | Intrinsic Efficacy (vs. Norepinephrine) |
| This compound | ERK Phosphorylation | Neonatal Rat Ventricular Myocytes | 480[2][3] | Partial Agonist |
| A-61603 | Phosphoinositide Hydrolysis | Fibroblast cells (transfected with α-1a) | More potent than norepinephrine[1] | Full Agonist |
| Phenylephrine | Phosphoinositide Hydrolysis | Rat Vas Deferens | Less potent than A-61603[1] | Full Agonist |
| Cirazoline | Calcium Mobilization | CHO cells (expressing α-1a) | Data not available | Full Agonist at α-1a, Partial at α-1b/d |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the α-1A adrenergic receptor signaling pathway and a typical experimental workflow for comparing agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the study of α-1A adrenergic receptor agonists.
Radioligand Binding Assay (for Determining Kᵢ)
This assay quantifies the affinity of a ligand for a receptor.
-
Membrane Preparation:
-
Culture cells expressing the human α-1A adrenergic receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells and release membranes.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the α-1A receptor (e.g., [³H]-prazosin), and varying concentrations of the unlabeled test agonist (e.g., this compound).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test agonist.
-
Determine the IC₅₀ value (the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
ERK1/2 Phosphorylation Assay (for Determining EC₅₀)
This functional assay measures the activation of a downstream signaling pathway.
-
Cell Culture and Treatment:
-
Plate cells, such as neonatal rat ventricular myocytes (NRVMs), in a multi-well plate and culture until confluent.[2]
-
Serum-starve the cells for a period (e.g., 24 hours) to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with varying concentrations of the α-1A adrenergic receptor agonist for a specific time (e.g., 15 minutes).[2]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK1/2) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and t-ERK1/2.
-
Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[2]
-
In Vivo Blood Pressure Measurement in Mice
This protocol assesses the physiological effect of the agonist on blood pressure.
-
Animal Acclimatization and Training:
-
House mice in a controlled environment with a regular light-dark cycle.
-
For tail-cuff measurements, acclimate the mice to the restraining device and the tail cuff for several days before the experiment to minimize stress-induced blood pressure variations.[2]
-
-
Drug Administration:
-
Administer the α-1A adrenergic receptor agonist via the desired route (e.g., oral gavage, intraperitoneal injection, or osmotic minipump).[2]
-
Include a vehicle control group to account for any effects of the administration procedure.
-
-
Blood Pressure Measurement:
-
Tail-Cuff Method (Non-invasive): Place the conscious mouse in a restrainer and position a cuff and a sensor on its tail. The system automatically inflates and deflates the cuff while recording the blood flow to determine systolic and diastolic blood pressure.
-
Telemetry (Invasive): For continuous and more accurate measurements, surgically implant a telemetry transmitter with a pressure-sensing catheter into a major artery (e.g., carotid or femoral artery). The transmitter wirelessly sends blood pressure data to a receiver.
-
-
Data Analysis:
-
Record blood pressure at baseline before drug administration and at various time points after administration.
-
Compare the changes in blood pressure between the agonist-treated group and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Conclusion
This compound is a selective α-1A adrenergic receptor agonist with demonstrated activity in preclinical models, particularly in the context of cardioprotection.[2][4] While direct comparative binding and functional potency data with other agonists in the same experimental settings are limited, the available information suggests it is a valuable tool for studying α-1A receptor signaling. A-61603 stands out for its high potency and selectivity for the α-1A subtype, making it a suitable positive control or reference compound in many research applications.[1] The choice of agonist will ultimately depend on the specific research question, the experimental system being used, and the desired pharmacological profile. This guide provides a foundation for making an informed decision for your research needs.
References
- 1. A-61603, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving the Powerhouse: A Comparative Guide to Mitochondrial Preservation Agents in Doxorubicin-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Dabuzalgron Hydrochloride and other compounds in preserving mitochondrial function, a critical factor in mitigating Doxorubicin-induced cardiotoxicity. Experimental data, detailed protocols, and visual representations of signaling pathways are presented to aid in the evaluation and selection of potential therapeutic agents.
Introduction
Doxorubicin, a potent and widely used chemotherapeutic agent, is notoriously associated with dose-dependent cardiotoxicity, largely attributed to mitochondrial damage. The heart's high energy demand makes it particularly vulnerable to mitochondrial dysfunction. This guide focuses on this compound, a selective α-1A adrenergic receptor agonist, and compares its mitochondrial preservation effects with two clinically relevant cardioprotective agents: Carvedilol, a beta-blocker with antioxidant properties, and Dexrazoxane, an iron chelator.
Quantitative Comparison of Mitochondrial Preservation Effects
The following tables summarize the quantitative effects of this compound, Carvedilol, and Dexrazoxane on key mitochondrial parameters in the context of Doxorubicin-induced cardiotoxicity.
Table 1: Effect on Myocardial ATP Content and Gene Expression
| Compound | Parameter | Model | Treatment | Result | Reference |
| Dabuzalgron | Myocardial ATP Content | Wild-type mice treated with Doxorubicin | 10 μg/kg Dabuzalgron, twice daily for 7 days | Preserved ATP content compared to Doxorubicin alone | [1] |
| Dabuzalgron | PGC1α mRNA expression | Wild-type mice treated with Doxorubicin | 10 μg/kg Dabuzalgron, twice daily for 7 days | Upregulated PGC1α expression | [1][2] |
Table 2: Effect on Mitochondrial Respiration
| Compound | Parameter | Model | Treatment | Result | Reference |
| Carvedilol | State 3 Respiration (natom O/min/mg protein) | Rat heart mitochondria from Doxorubicin-treated rats | 1 mg/kg Carvedilol, once weekly for 7 weeks | Prevented the decrease in State 3 respiration (DOX: 336 ± 26 vs. DOX + Carvedilol: values not specified but inhibitory effect prevented) | [3] |
| Carvedilol | Respiratory Control Ratio (RCR) | Rat heart mitochondria from Doxorubicin-treated rats | 1 mg/kg Carvedilol, once weekly for 7 weeks | Prevented the decrease in RCR (DOX: 4.3 ± 0.6 vs. DOX + Carvedilol: values not specified but inhibitory effect prevented) | [3] |
Table 3: Effect on Mitochondrial Enzymes and DNA
| Compound | Parameter | Model | Treatment | Result | Reference |
| Dexrazoxane | Cytochrome c oxidase (COX) activity | Wistar rats treated with Doxorubicin | 8 mg/kg Dexrazoxane, weekly for 7 weeks | Prevented the decrease in COX activity (DOX: 26% of control vs. DOX + Dexrazoxane: activity maintained near control levels) | [4] |
| Dexrazoxane | mtDNA copy number | Wistar rats treated with Doxorubicin | 8 mg/kg Dexrazoxane, weekly for 7 weeks | Prevented the depletion of mtDNA (DOX: 46% of control vs. DOX + Dexrazoxane: 81% of control) | [4] |
| Dexrazoxane | mtDNA-encoded COX II subunit expression | Wistar rats treated with Doxorubicin | 8 mg/kg Dexrazoxane, weekly for 7 weeks | Prevented the reduction in COX II expression (DOX: 64% of control vs. DOX + Dexrazoxane: expression maintained near control levels) | [4] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which Dabuzalgron, Carvedilol, and Dexrazoxane exert their mitochondrial protective effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.
This compound
-
Animal Model: Wild-type C57Bl/6J mice were administered Doxorubicin (20 mg/kg, single intraperitoneal injection) to induce cardiotoxicity.[1]
-
Treatment: Dabuzalgron (10 μg/kg) was administered by oral gavage twice daily for 7 days, starting on the day of Doxorubicin injection.[1]
-
Myocardial ATP Content Measurement: Myocardial ATP levels were quantified using a commercially available ATP assay kit.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from heart tissue, reverse-transcribed to cDNA, and the expression of PGC1α was quantified using specific primers and a qRT-PCR system.[1]
Carvedilol
-
Animal Model: Male Wistar rats were treated with Doxorubicin (2 mg/kg, subcutaneous injection) weekly for 7 weeks.[3]
-
Treatment: Carvedilol (1 mg/kg) was administered by intraperitoneal injection once weekly for 7 weeks, concurrently with Doxorubicin.[3]
-
Isolation of Heart Mitochondria: Hearts were excised, homogenized, and mitochondria were isolated by differential centrifugation.
-
Mitochondrial Respiration Assay: Oxygen consumption was measured polarographically using a Clark-type oxygen electrode. State 3 respiration was initiated by the addition of ADP, and the Respiratory Control Ratio (RCR) was calculated as the ratio of State 3 to State 4 (resting) respiration.[3]
Dexrazoxane
-
Animal Model: Male Wistar rats received weekly intravenous injections of Doxorubicin (0.8 mg/kg) for 7 weeks.[4]
-
Treatment: Dexrazoxane (8 mg/kg) was administered intravenously simultaneously with Doxorubicin.[4]
-
Cytochrome c Oxidase (COX) Activity Assay: The activity of COX (complex IV of the electron transport chain) in isolated heart mitochondria was determined spectrophotometrically by measuring the rate of oxidation of reduced cytochrome c.[4]
-
Mitochondrial DNA (mtDNA) Copy Number Quantification: Total DNA was extracted from heart tissue, and the relative amount of mtDNA to nuclear DNA was determined by quantitative PCR using primers specific for mitochondrial and nuclear genes.[4]
Conclusion
This guide provides a comparative overview of this compound, Carvedilol, and Dexrazoxane in the context of mitochondrial preservation against Doxorubicin-induced cardiotoxicity. The presented data and mechanistic insights highlight the distinct approaches these compounds employ to protect the cellular powerhouses. Dabuzalgron acts through a specific receptor-mediated signaling pathway, Carvedilol leverages its antioxidant properties, and Dexrazoxane functions as an iron chelator. This information serves as a valuable resource for researchers and drug development professionals in the pursuit of effective strategies to mitigate the cardiotoxic side effects of chemotherapy. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these and other emerging mitochondrial-protective agents.
References
- 1. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carvedilol protects against doxorubicin-induced mitochondrial cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexrazoxane prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dabuzalgron Hydrochloride's Impact on Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dabuzalgron Hydrochloride, a selective α-1A adrenergic receptor agonist, and its impact on various cell lines. The primary focus of available research has been on its cardioprotective effects. This document contrasts its performance with other α-1 adrenergic receptor agonists, presenting supporting experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Executive Summary
This compound has demonstrated significant cytoprotective effects, particularly in cardiac muscle cells, by activating the α-1A adrenergic receptor. Its mechanism primarily involves the preservation of mitochondrial function and the activation of the ERK1/2 signaling pathway, which mitigates apoptosis.[1][2] While extensive data exists for its effects on cardiomyocytes, research on other cell lines, such as neuronal and glial cells, is currently limited. This guide compares the known effects of Dabuzalgron in cardiac cell lines with the broader cellular impacts of other α-1 adrenergic agonists like phenylephrine (B352888), methoxamine, and cirazoline, which have been studied in a wider array of cell types.
Data Presentation: Comparative Effects of α-1 Adrenergic Agonists
The following tables summarize the quantitative data on the effects of this compound and alternative α-1 adrenergic agonists on different cell lines.
Table 1: Effects of this compound on Cell Viability and Signaling
| Cell Line | Compound Concentration | Duration | Effect | Measurement | Reference |
| Neonatal Rat Ventricular Myocytes (NRVMs) | 10 µM | 4 hours | Protects against Doxorubicin-induced cell death | Apoptosis Assay (Annexin V) | [1] |
| NRVMs | 0.1 µM - 100 µM | 15 minutes | Increased ERK phosphorylation | Western Blot | [1] |
| CHO (Chinese Hamster Ovary) cells | Not specified | Not specified | Agonist activity at human α-1A adrenergic receptor | Calcium mobilization |
Table 2: Comparative Effects of Alternative α-1 Adrenergic Agonists on Various Cell Lines
| Cell Line | Compound | Concentration | Duration | Effect | Measurement | Reference |
| H9c2 (Rat Cardiomyoblast) | Phenylephrine | 100 µM | 48 hours | Increased cell area (hypertrophy) | Digital-imaging microscopy | [3] |
| H9c2 | Phenylephrine | 100 µM | 24 hours | Increased survival against chemical hypoxia | Cell survival assay | [4] |
| SK-N-MC (Human Neuroepithelioma) | Phenylephrine | Not specified | Not specified | Increased inositol (B14025) phosphate (B84403) formation and Ca2+ mobilization | Not specified | |
| NB41A3 (Murine Neuroblastoma) | Phenylephrine | Not specified | Not specified | Increased inositol phosphate formation and Ca2+ mobilization | Not specified | |
| Rat Cerebral Cortical Neurones | Methoxamine | Not specified | Not specified | Excitatory responses | Microelectrophoresis | |
| CHO cells | Cirazoline | Not specified | Not specified | Full agonist at α-1A, partial at α-1B & α-1D | Cytosolic Ca2+ transients |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Neonatal Rat Ventricular Myocytes (NRVMs): NRVMs are isolated from the ventricles of 1-2 day old Sprague-Dawley rat pups. The cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are often serum-starved for 18-24 hours.
-
H9c2 Cells: The H9c2 rat heart-derived myoblast cell line is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For hypertrophy induction, cells are often serum-starved in DMEM with 1% FBS for 18 hours before treatment with phenylephrine.[3]
Apoptosis Assay (Annexin V Staining for NRVMs)
-
NRVMs are seeded in appropriate culture plates and treated with this compound with or without an apoptosis-inducing agent like Doxorubicin.
-
After the incubation period, the cells are washed with cold phosphate-buffered saline (PBS).
-
Cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for ERK1/2 Phosphorylation
-
Cells (e.g., NRVMs) are treated with the agonist (e.g., Dabuzalgron) for the specified time.
-
Total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[5]
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[6]
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.[5]
-
The membrane can be stripped and re-probed for total ERK1/2 as a loading control.[5]
Cell Viability Assay (MTT Assay for H9c2 cells)
-
H9c2 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., phenylephrine) for the desired duration.
-
After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[7]
Signaling Pathways and Experimental Workflows
α-1A Adrenergic Receptor Signaling Pathway
Activation of the α-1A adrenergic receptor by an agonist like Dabuzalgron initiates a Gq protein-coupled signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of this, the Ras/Raf/MEK/ERK (MAPK) pathway is activated, leading to the phosphorylation of ERK1/2.[8][9] Phosphorylated ERK translocates to the nucleus to regulate gene expression, promoting cell survival and, in some contexts, hypertrophy.[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early NADPH oxidase-2 activation is crucial in phenylephrine-induced hypertrophy of H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylephrine preconditioning in embryonic heart H9c2 cells is mediated by up-regulation of SUR2B/Kir6.2: A first evidence for functional role of SUR2B in sarcolemmal KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Chronic activation of extracellular-signal-regulated protein kinases by phenylephrine is required to elicit a hypertrophic response in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dabuzalgron Hydrochloride and Dexrazoxane in Mitigating Doxorubicin-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo cardioprotective effects of Dabuzalgron Hydrochloride and Dexrazoxane against Doxorubicin-induced cardiotoxicity. The information is intended to support research and development efforts in the field of cardio-oncology.
Introduction
Doxorubicin (B1662922) is a highly effective anthracycline antibiotic used in the treatment of a wide range of cancers.[1] However, its clinical utility is often limited by a dose-dependent cardiotoxicity that can lead to severe and irreversible heart damage.[1][2] This has spurred the investigation of various cardioprotective agents. This guide focuses on two such agents: this compound, a selective α-1A adrenergic receptor agonist, and Dexrazoxane, an iron chelator and the only FDA-approved drug for preventing Doxorubicin-induced cardiotoxicity.[3][4]
In-Vitro Comparative Data
The following tables summarize the key quantitative data from in-vitro studies of this compound and Dexrazoxane.
Table 1: In-Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| EC50 (ERK Phosphorylation) | Not Specified | 4.8 μM | Increased ERK phosphorylation | [5] |
| Cardioprotection | Neonatal Rat Ventricular Myocytes (NRVMs) | 10 μM | Protected against Doxorubicin-induced cell death | [5] |
| Mitochondrial Protection | Neonatal Rat Ventricular Myocytes (NRVMs) | 10 μM | Mitigated detrimental effects of Doxorubicin on mitochondrial membrane potential | [5] |
Table 2: In-Vitro Efficacy of Dexrazoxane
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cardioprotection | Cardiomyocytes | 200 μM | Ameliorated Doxorubicin-induced apoptosis | [3] |
| Cell Viability | Cardiomyocytes | Pretreatment | Improved cardiomyocyte viability decreased by Doxorubicin | [3] |
| Apoptosis Inhibition | Cardiomyocytes | 200 μM | Significantly lowered the expression of cleaved-caspase 3 | [3] |
| Cardioprotection | Human Living Myocardial Slices | 100 μM | Preserved contractile function and prevented structural damage | [6] |
In-Vivo Comparative Data
The following tables summarize the key quantitative data from in-vivo studies of this compound and Dexrazoxane.
Table 3: In-Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Effect | Reference |
| Cardioprotection | C57Bl6J wild-type mice | 10 μg/kg (oral gavage, twice daily for 7 days) | Protected against Doxorubicin-induced cardiotoxicity | [5] |
| Mitochondrial Function | C57Bl6J wild-type mice | 10 μg/kg | Preserved transcripts related to mitochondrial function, upregulated PGC1α, preserved ATP content, and reduced oxidative stress | [5] |
| Contractile Function | C57Bl6J wild-type mice | 10 μg/kg | Preserved contractile function and reduced fibrosis | [5] |
Table 4: In-Vivo Efficacy of Dexrazoxane
| Parameter | Animal Model | Dosage | Effect | Reference |
| Cardiac Injury Mitigation | Mice | Pretreatment | Mitigated decrease in body weight and increase in heart/body weight ratio caused by Doxorubicin | [3] |
| Cardiac Function | Mice | Pretreatment | Mitigated Doxorubicin-induced loss of heart function (ejection fraction and fractional shortening) | [3] |
| Myocardial Structure | Mice | Pretreatment | Decreased inflammatory cell accumulation and preserved myocardial structure | [3] |
| Vascular Protection | C57BL/6J mice | 40 mg/kg | Prevented Doxorubicin-induced arterial stiffness and endothelial dysfunction | [7] |
Experimental Protocols
This compound
In-Vitro: Cardioprotection in Neonatal Rat Ventricular Myocytes (NRVMs) [5]
-
Cell Culture: NRVMs were isolated and cultured.
-
Treatment: Cells were treated with Doxorubicin in the presence or absence of Dabuzalgron (10 μM) for 4 hours.
-
Endpoint Analysis: Cell death and apoptosis were assessed using Annexin V-FLUOS and propidium (B1200493) iodide staining. Mitochondrial membrane potential was also evaluated.
In-Vivo: Doxorubicin-Induced Cardiotoxicity in Mice [5]
-
Animal Model: C57Bl6J wild-type or α1A-AR knockout mice were used.
-
Treatment: Mice received an intraperitoneal injection of Doxorubicin (20 mg/kg). This was followed by 7 days of oral gavage with either water or Dabuzalgron (10 μg/kg) twice daily.
-
Endpoint Analysis: Cardiac function was assessed. Heart tissue was analyzed for transcripts related to mitochondrial function, PGC1α levels, ATP content, and oxidative stress.
Dexrazoxane
In-Vitro: Cardiomyocyte Apoptosis [3]
-
Cell Culture: Primary cardiomyocytes were cultured.
-
Treatment: Cardiomyocytes were pretreated with varying concentrations of Dexrazoxane prior to exposure to Doxorubicin (1 μM).
-
Endpoint Analysis: Cell viability was measured using the MTT assay. Apoptosis was assessed by Western blotting for cleaved-caspase 3 and Bax expression.
In-Vivo: Doxorubicin-Induced Cardiac Injury in Mice [3]
-
Animal Model: A heart failure model was established in mice through Doxorubicin treatment.
-
Treatment: Mice were pretreated with Dexrazoxane before the administration of Doxorubicin.
-
Endpoint Analysis: Body weight and heart-to-body weight ratio were measured. Cardiac function was evaluated using echocardiography (ejection fraction and fractional shortening). Heart tissue was examined for inflammatory cell accumulation and structural changes using hematoxylin-eosin staining.
Signaling Pathways and Mechanisms of Action
This compound: α-1A Adrenergic Receptor Agonism
Dabuzalgron exerts its cardioprotective effects by acting as a selective agonist for the α-1A adrenergic receptor.[5] Activation of this receptor is believed to trigger downstream signaling cascades that promote cardiomyocyte survival and preserve mitochondrial function in the face of Doxorubicin-induced stress. A key component of this pathway is the activation of Extracellular signal-regulated kinases (ERK), which contributes to the observed cardioprotective effects.[5]
Dexrazoxane: Iron Chelation and Topoisomerase IIβ Interaction
Dexrazoxane's primary mechanism of cardioprotection involves its hydrolysis to an active form that chelates intracellular iron.[2] This prevents the formation of highly reactive oxygen species (ROS) that are generated through the interaction of Doxorubicin with iron, thereby mitigating oxidative stress and mitochondrial damage.[2] Additionally, Dexrazoxane has been shown to interact with and deplete topoisomerase-IIβ, an enzyme targeted by Doxorubicin in the heart, further contributing to its protective effects.[4]
Conclusion
Both this compound and Dexrazoxane demonstrate significant cardioprotective effects against Doxorubicin-induced toxicity in both in-vitro and in-vivo models. Dabuzalgron operates through a receptor-mediated signaling pathway involving the α-1A adrenergic receptor and ERK activation, highlighting a potential role for G-protein coupled receptor agonists in cardio-oncology. Dexrazoxane, the current clinical standard, functions primarily through iron chelation and interaction with topoisomerase IIβ, directly counteracting key mechanisms of Doxorubicin's cardiotoxic effects.
This comparative guide provides a foundation for further research into these and other cardioprotective strategies. The detailed experimental protocols and summarized data can aid in the design of future studies aimed at optimizing the prevention and treatment of chemotherapy-induced cardiac dysfunction. The distinct mechanisms of action of these two agents may also suggest potential for combination therapies or for tailoring cardioprotective strategies to specific patient populations.
References
- 1. Doxorubicin-induced Cardiotoxicity and Cardioprotective Agents: Classic and New Players in the Game - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexrazoxane does not mitigate early vascular toxicity induced by doxorubicin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dabuzalgron Hydrochloride's Downstream Signaling in Cardioprotection
A definitive guide for researchers on the signaling pathways of Dabuzalgron Hydrochloride in comparison to other alpha-1 adrenergic receptor agonists. This document provides a comprehensive overview of experimental data, detailed protocols, and visual pathway diagrams to facilitate further research and drug development.
This compound, a selective alpha-1A adrenergic receptor (α1A-AR) agonist, has demonstrated significant promise in preclinical studies for its cardioprotective effects, particularly in the context of doxorubicin-induced cardiotoxicity.[1][2] Its mechanism of action centers on the activation of downstream signaling cascades that preserve mitochondrial function and promote cardiomyocyte survival. This guide provides a comparative analysis of Dabuzalgron's signaling pathways against other notable α1-AR agonists—A-61603, Cirazoline, and Phenylephrine (B352888)—to offer researchers a clear perspective on its relative performance and therapeutic potential.
Comparative Efficacy in ERK1/2 Activation
A key downstream signaling event following α1A-AR activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for mediating the cytoprotective effects of α1A-AR agonists.[1][3][4] Experimental data indicates that while all tested agonists activate ERK1/2, their potency varies significantly.
A-61603 has been identified as the most potent α1-agonist for activating ERK in neonatal rat ventricular myocytes.[3][5] Dabuzalgron also demonstrates robust, dose-dependent activation of ERK1/2.[1] Phenylephrine, a non-selective α1-AR agonist, also induces ERK1/2 activation, which is linked to a hypertrophic response in cardiac myocytes with chronic exposure.[6][7][8] Cirazoline, a full agonist at the α1A-AR, is also expected to activate this pathway.
| Compound | Receptor Selectivity | Reported EC50 for ERK Activation (in vitro) | Key Findings |
| Dabuzalgron | Selective α1A-AR Agonist | 4.8 x 10⁻⁷ M (480 nM) in NRVMs[1] | Dose-dependently increases ERK phosphorylation, contributing to cardioprotection against doxorubicin (B1662922).[1][9] |
| A-61603 | Highly Potent and Selective α1A-AR Agonist | 6 nM in NRVMs[3] | The most potent of ten tested α1-agonists in activating ERK.[3] Protects adult mouse ventricular myocytes from doxorubicin-induced cell death.[3] |
| Cirazoline | Full α1A-AR Agonist, Partial α1B/α1D-AR Agonist | Not explicitly quantified in reviewed literature. | A potent α1-adrenergic agonist.[10] |
| Phenylephrine | Non-selective α1-AR Agonist | Not explicitly quantified in reviewed literature. | Activates ERK1/2, which is required for a hypertrophic response with prolonged exposure.[6][7] |
NRVMs: Neonatal Rat Ventricular Myocytes
Downstream Cardioprotective Effects
The activation of the α1A-AR/ERK1/2 signaling axis by Dabuzalgron culminates in the preservation of mitochondrial integrity and function, a critical factor in mitigating chemotherapy-induced cardiotoxicity.[1][2][11] Studies have shown that Dabuzalgron treatment preserves myocardial ATP content and regulates the transcription of genes related to energy production and mitochondrial function.[1][11]
| Compound | Effect on Mitochondrial Function | Effect on ATP Levels | Other Cardioprotective Effects |
| Dabuzalgron | Preserves mitochondrial membrane potential in the face of doxorubicin challenge.[9] | Preserves myocardial ATP content after doxorubicin treatment.[1][11] | Reduces fibrosis and enhances contractile function after doxorubicin-induced injury.[1] |
| A-61603 | Protects cardiomyocytes from doxorubicin-induced death, implying mitochondrial protection.[3][5] | Not explicitly quantified in reviewed literature. | Reduces cardiac cell necrosis and apoptosis in vivo.[3] |
| Cirazoline | Not explicitly detailed in reviewed literature for cardioprotection. | Not explicitly detailed in reviewed literature. | Primarily studied for its vasoconstrictive properties.[10] |
| Phenylephrine | Can induce cardioprotection through mechanisms involving the mitochondrial permeability transition pore.[12] | Not explicitly detailed in reviewed literature. | Can promote phosphorylation of the pro-apoptotic protein Bad, contributing to cytoprotection.[13] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Dabuzalgron's primary signaling cascade.
References
- 1. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice | PLOS One [journals.plos.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic activation of extracellular-signal-regulated protein kinases by phenylephrine is required to elicit a hypertrophic response in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic activation of extracellular-signal-regulated protein kinases by phenylephrine is required to elicit a hypertrophic response in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]
- 12. Phenylephrine induces early and late cardioprotection through mitochondrial permeability transition pore in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylephrine promotes phosphorylation of Bad in cardiac myocytes through the extracellular signal-regulated kinases 1/2 and protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Cardioprotective Benefits of Dabuzalgron Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardioprotective performance of Dabuzalgron Hydrochloride against other alternatives, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the field of cardiology and drug development.
Introduction to this compound
This compound is an orally active and selective alpha-1A adrenergic receptor (α1A-AR) agonist.[1][2] Initially developed for the treatment of urinary incontinence, it has been well-tolerated in Phase 2 clinical trials for that indication.[3][4] Emerging research has highlighted its significant potential as a cardioprotective agent, particularly in mitigating the cardiotoxic effects of chemotherapeutic agents like doxorubicin (B1662922) (DOX).[1][2][3][4] The primary mechanism of its protective action involves the activation of α1A-ARs on cardiomyocytes, which, unlike the α1B subtype, does not mediate cardiac hypertrophy but instead plays an adaptive and protective role in the heart.[2][3][5]
Mechanism of Cardioprotection
The cardioprotective effects of Dabuzalgron are multifaceted, centering on the preservation of mitochondrial integrity and function.[1][2][3][4] Key mechanistic actions include:
-
Activation of α1A-Adrenergic Receptors: Dabuzalgron selectively activates α1A-ARs in cardiac myocytes. This activation is crucial for its therapeutic effects.[3]
-
Preservation of Mitochondrial Function: A central element of Dabuzalgron's cardioprotective activity is its ability to maintain mitochondrial function in the face of insults like doxorubicin.[1][2][3][4] It mitigates the detrimental effects of DOX on mitochondrial membrane potential.[1][3]
-
ERK1/2 Signaling Pathway Activation: The cytoprotective effects are mediated, at least in part, by the activation of the ERK1/2 signaling pathway.[3][5]
-
Regulation of Gene Expression: Dabuzalgron has been shown to regulate the transcription of genes associated with energy production and mitochondrial function, preserving myocardial ATP content.[1][3]
-
Inhibition of Apoptosis: By preserving mitochondrial function, Dabuzalgron abrogates the activation of the intrinsic apoptosis pathway, preventing the release of cytochrome c and the cleavage of caspases.[3]
The proposed signaling pathway is illustrated in the diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound.
Table 1: In Vitro Efficacy of Dabuzalgron in Neonatal Rat Ventricular Myocytes (NRVMs)
| Parameter | Condition | Result | Reference |
| ERK Phosphorylation | Dabuzalgron Treatment | Dose-dependent increase with an EC₅₀ of 4.8 μM | [1][6] |
| Cell Viability | Co-administration with Doxorubicin (DOX) | Protection from DOX-induced cell death | [1][3] |
| Mitochondrial Health | Co-administration with Doxorubicin (DOX) | Mitigated detrimental effects on mitochondrial membrane potential | [1][3] |
| Apoptosis | Co-administration with Doxorubicin (DOX) | Abrogated activation of apoptotic pathways | [1][3] |
Table 2: In Vivo Efficacy of Dabuzalgron in a Mouse Model of Doxorubicin-Induced Cardiotoxicity
| Parameter | Treatment Group | Key Findings | Reference |
| Cardiac Function | DOX + Dabuzalgron (10 μg/kg, oral, twice daily) | Preserved contractile function compared to DOX alone | [1][3] |
| Myocardial ATP Content | DOX + Dabuzalgron | Abrogated the DOX-induced reduction in myocardial ATP levels | [3] |
| Gene Expression | DOX + Dabuzalgron | Restored expression of mitochondrial function transcripts (e.g., complex I, cytochrome c oxidase) | [3] |
| Oxidative Stress | DOX + Dabuzalgron | Reduced oxidative stress in heart tissue | [1][2] |
| Survival | α1A-AR Knockout (AKO) mice + DOX | Worse survival and more impaired contractile function compared to Wild-Type (WT) mice, highlighting the role of the α1A-AR | [1] |
| Blood Pressure & Heart Rate | Dabuzalgron alone (up to 100 μg/kg/day for 5 days) | No significant difference in BP or heart rate compared to vehicle | [2][3] |
Comparison with Alternative Cardioprotective Agents
While Dabuzalgron presents a novel targeted approach, other agents are used or have been investigated for cardioprotection, particularly against chemotherapy-induced cardiotoxicity.
Table 3: Comparison of Cardioprotective Strategies
| Agent/Strategy | Mechanism of Action | Key Experimental/Clinical Evidence | Limitations |
| Dabuzalgron | Selective α1A-AR agonist; preserves mitochondrial function via ERK1/2 pathway. | Preclinical studies show preserved cardiac function and ATP content, and reduced oxidative stress in DOX-treated mice.[1][3] | Data is currently limited to preclinical models; human clinical trial data for cardioprotection is not yet available. |
| Dexrazoxane | Iron chelator; inhibits the formation of anthracycline-iron complexes that generate reactive oxygen species. | Approved for use in certain cancer patients receiving high doses of doxorubicin; shown to reduce the incidence of cardiotoxicity.[7][8] | May have side effects, including potential interference with the anticancer efficacy of doxorubicin, although some studies suggest it does not.[7][8] |
| Beta-blockers (e.g., Metoprolol, Carvedilol) | Block the effects of catecholamines on β-adrenergic receptors; standard therapy for heart failure. | Have been shown to reduce mortality and re-infarction in post-myocardial infarction patients.[9] Clinical trials show benefits in preventing DOX-induced cardiotoxicity.[7] | May not be suitable for all patients; can cause bradycardia, hypotension, and fatigue. |
| ACE Inhibitors (e.g., Enalapril) | Inhibit the renin-angiotensin-aldosterone system, reducing vasoconstriction and cardiac remodeling. | Have shown a key role in preventing DOX-induced cardiotoxicity in animal models.[7] Widely used in heart failure management. | Can cause cough, hyperkalemia, and hypotension. |
| Liposomal Doxorubicin | Encapsulates doxorubicin in liposomes, altering its distribution and reducing uptake by cardiac tissue. | More protective against cardiomyopathy than conventional DOX with similar therapeutic efficacy in some settings.[7] | Restricted to specific monotherapy or limited combination chemotherapy protocols.[7] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings.
In Vivo Doxorubicin-Induced Cardiotoxicity Model
-
Animal Model: 8- to 12-week-old male C57Bl6J wild-type (WT) or α1A-AR knockout (AKO) mice were used.[3]
-
Doxorubicin Administration: A single intraperitoneal (IP) injection of Doxorubicin at 20 mg/kg was administered to induce cardiotoxicity.[3]
-
Dabuzalgron Treatment: Following DOX injection, mice were treated for 7 days with Dabuzalgron (10 μg/kg) or water (vehicle) administered by oral gavage twice daily.[1][3]
-
Functional Assessment: Cardiac function was assessed using conscious echocardiography.[3]
-
Tissue Analysis: After the treatment period, hearts were harvested for analysis, including RNA sequencing (RNAseq) to assess transcript abundance, ATP level measurement, and assays for oxidative stress markers.[3]
The general workflow for this type of in vivo experiment is depicted below.
In Vitro Neonatal Rat Ventricular Myocyte (NRVM) Assay
-
Cell Culture: NRVMs are isolated from neonatal rats and cultured. These cells are used extensively as they faithfully predict in vivo α1-AR biology.[2]
-
Treatment: Cultured NRVMs are treated with Doxorubicin to induce cytotoxicity. Dabuzalgron is co-administered at various concentrations to assess its protective effects. A typical concentration used is 10 μM for 4 hours.[1]
-
ERK1/2 Activation Assay: Western blotting is used to measure the phosphorylation of ERK1/2 in response to Dabuzalgron treatment to determine its effect on this signaling pathway.
-
Mitochondrial Membrane Potential Assay: Specific fluorescent dyes (e.g., JC-1) are used to quantify changes in mitochondrial membrane potential, indicating mitochondrial health.
-
Apoptosis Assays: Apoptosis can be measured by assessing the cleavage of caspases and PARP via Western blot or by quantifying cytochrome c release from the mitochondria.[3]
Conclusion and Future Directions
The available preclinical data strongly support the cardioprotective benefits of this compound, particularly in the context of doxorubicin-induced cardiotoxicity. Its selective activation of the α1A-AR pathway, leading to the preservation of mitochondrial function and inhibition of apoptosis, presents a promising and targeted therapeutic strategy.[2][3][4][5] Unlike non-selective α1-AR agonists, Dabuzalgron does not appear to adversely affect blood pressure or induce hypertrophy at therapeutic doses in animal models.[2][3]
Compared to existing cardioprotective agents, Dabuzalgron offers a novel mechanism of action that is not directly focused on iron chelation or broad blockage of adrenergic or angiotensin systems. This specificity could translate into a favorable safety profile and efficacy.
Independent verification of these findings in different preclinical models of heart failure is a critical next step.[5] Ultimately, the translation of these promising preclinical results into human clinical trials will be essential to determine if Dabuzalgron can be repurposed as a novel therapy for preventing chemotherapy-induced cardiotoxicity and potentially treating other forms of heart failure.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Prophylactic, single-drug cardioprotection in a comparative, experimental study of doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Administered Cardioprotective Drugs on Treatment Response of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical trial data on the cardioprotective effects of beta-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Dabuzalgron Hydrochloride in Chronic Cardiotoxicity Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term efficacy of Dabuzalgron Hydrochloride against other alternatives in preclinical chronic cardiotoxicity models. The information is intended to support researchers and professionals in drug development in evaluating potential therapeutic strategies to mitigate cardiac damage induced by agents such as doxorubicin (B1662922).
Introduction to Cardiotoxicity and Therapeutic Strategies
Drug-induced cardiotoxicity, a significant concern in various therapeutic areas, particularly oncology, can lead to irreversible cardiac dysfunction and heart failure. Anthracyclines, such as doxorubicin, are potent chemotherapeutic agents, but their use is limited by dose-dependent cardiotoxicity. This has spurred the investigation of cardioprotective agents. This guide focuses on this compound, a selective α1A-adrenergic receptor agonist, and compares its preclinical efficacy with two other agents: Dexrazoxane, the only FDA-approved drug for doxorubicin-induced cardiotoxicity, and Carvedilol, a beta-blocker with antioxidant properties.
Mechanism of Action
This compound exerts its cardioprotective effects primarily through the activation of the α1A-adrenergic receptor. This activation is believed to trigger a downstream signaling cascade involving the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). Activated ERK1/2 is thought to upregulate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis and function. This pathway ultimately leads to the preservation of mitochondrial function, increased ATP content, and a reduction in oxidative stress within cardiomyocytes.
Dexrazoxane is thought to protect the heart from anthracycline-induced damage by chelating iron, thereby preventing the formation of anthracycline-iron complexes that generate reactive oxygen species. Another important mechanism is its interaction with topoisomerase IIβ, which mitigates DNA damage in cardiomyocytes.
Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking and antioxidant properties. Its cardioprotective effects are attributed to its ability to reduce oxidative stress, inhibit cardiomyocyte apoptosis, and modulate inflammatory responses.
Signaling Pathway of this compound
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies assessing the long-term efficacy of this compound, Dexrazoxane, and Carvedilol in doxorubicin-induced chronic cardiotoxicity models. It is important to note that the experimental protocols, including animal models, doxorubicin dosing regimens, and treatment durations, may vary between studies, precluding direct statistical comparisons across compounds.
Table 1: Efficacy of this compound in a Doxorubicin-Induced Cardiotoxicity Mouse Model
| Parameter | Doxorubicin Only | Doxorubicin + Dabuzalgron | Fold Change/Protection | Reference |
| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | ~1.5 | ~0.75 | ~50% reduction | [1] |
| Myocardial ATP Content (nmol/mg protein) | ~10 | ~20 | ~100% increase | [1] |
Note: Data are approximate values interpreted from graphical representations in the cited study. The study did not provide extensive tabulated echocardiographic data.
Table 2: Efficacy of Dexrazoxane in Doxorubicin-Induced Cardiotoxicity Rodent Models
| Parameter | Doxorubicin Only | Doxorubicin + Dexrazoxane | % Improvement | Animal Model | Reference |
| Left Ventricular Ejection Fraction (LVEF) (%) | 51 ± 2 | 62 ± 2 | 21.6% | Mouse | [1] |
| Fractional Shortening (FS) (%) | Not specified | Not specified | Significant mitigation | Mouse | [2] |
| Left Ventricular Ejection Fraction (LVEF) (%) | 56.7 ± 4.2 | 70.1 ± 3.5 | 23.6% | Rat | [3] |
| Fractional Shortening (FS) (%) | 28.1 ± 2.9 | 36.8 ± 2.1 | 30.9% | Rat | [3] |
Table 3: Efficacy of Carvedilol in Doxorubicin-Induced Cardiotoxicity Rodent Models
| Parameter | Doxorubicin Only | Doxorubicin + Carvedilol | % Improvement | Animal Model | Reference |
| Left Ventricular Ejection Fraction (LVEF) (%) | 59.4 ± 1.4 | 73.6 ± 4.4 | 23.9% | Rat | [4] |
| Fractional Shortening (FS) (%) | 28.4 ± 1.1 | 38.8 ± 3.5 | 36.6% | Rat | [4] |
| State 3 Respiration (natom O/min/mg protein) | 336 ± 26 | Prevented inhibition | - | Rat | [5] |
| Respiratory Control Ratio (RCR) | 4.3 ± 0.6 | Prevented decrease | - | Rat | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the typical experimental protocols used in the studies cited.
Chronic Doxorubicin-Induced Cardiotoxicity Model
A common approach to induce chronic cardiotoxicity is through the repeated administration of doxorubicin to rodents over several weeks.
Experimental Workflow:
Key Methodological Details:
-
Animal Models: Commonly used models include male C57BL/6 mice or Sprague-Dawley rats.
-
Doxorubicin Administration: A typical chronic regimen involves intraperitoneal (IP) or intravenous (IV) injections of doxorubicin at doses ranging from 2 to 5 mg/kg, administered weekly for 4 to 8 weeks, to achieve a cumulative cardiotoxic dose.
-
Dabuzalgron Administration: In the cited study, Dabuzalgron was administered via oral gavage.
-
Dexrazoxane Administration: Dexrazoxane is often administered via IP injection shortly before each doxorubicin dose.
-
Carvedilol Administration: Carvedilol is typically administered orally on a daily basis throughout the study period.
-
Efficacy Endpoints:
-
Cardiac Function: Assessed by echocardiography to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Histopathology: Heart tissues are examined for fibrosis, inflammation, and cardiomyocyte apoptosis.
-
Biomarkers: Blood and tissue samples are analyzed for markers of cardiac injury (e.g., troponins), oxidative stress (e.g., TBARS, malondialdehyde), and mitochondrial function (e.g., ATP levels, respiratory chain complex activity).
-
Conclusion
The available preclinical data suggests that this compound holds promise as a cardioprotective agent against doxorubicin-induced cardiotoxicity. Its mechanism of action, centered on the preservation of mitochondrial function via the α1A-AR/ERK1/2/PGC1α signaling pathway, presents a novel therapeutic approach. While direct comparative long-term efficacy studies against established agents like Dexrazoxane and Carvedilol are lacking, the initial findings for Dabuzalgron are encouraging. Dexrazoxane and Carvedilol have also demonstrated significant cardioprotective effects in similar preclinical models, albeit through different mechanisms. Further research, including head-to-head comparative studies with standardized protocols, is warranted to fully elucidate the relative long-term efficacy of this compound and to establish its potential for clinical translation in preventing and treating chronic cardiotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of doxorubicin-induced chronic cardiotoxicity in the B6C3F1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carvedilol protects against doxorubicin-induced mitochondrial cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dabuzalgron Hydrochloride
For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dabuzalgron Hydrochloride, an orally active and selective α-1A adrenergic receptor agonist, requires careful handling and disposal to prevent potential harm to human health and ecosystems. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for pharmaceutical waste management.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes, but is not limited to:
| PPE Category | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | A suitable respirator may be necessary depending on the form of the compound and the potential for aerosolization. |
Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Ensure that an accessible safety shower and eye wash station are available in the immediate work area.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations. The following protocol is based on general guidelines for pharmaceutical waste and information typically found in Safety Data Sheets (SDS) for similar chemical compounds.
-
Waste Identification and Segregation:
-
Identify all waste materials containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Segregate the waste at the point of generation to prevent mixing with non-hazardous waste.
-
-
Containerization:
-
Use approved, leak-proof, and clearly labeled waste containers.
-
For solid waste, use a designated solid waste container.
-
For liquid waste, use a compatible and sealed liquid waste container.
-
Label the container clearly as "Hazardous Pharmaceutical Waste" and include the name "this compound."
-
-
Treatment and Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
The primary recommended method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste disposal facility.[1][2][3] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Contact a certified environmental management company to arrange for the pickup and disposal of the hazardous waste.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
A common decontamination procedure involves scrubbing the affected areas with alcohol.
-
Regulatory Framework
The disposal of pharmaceutical waste in the United States is governed by several key regulations:
| Regulatory Body | Act/Regulation | Key Provisions |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste from generation to disposal.[1][2] |
| EPA | Subpart P of the RCRA | Provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[1][2] |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion.[1][3] |
| State Regulations | Varies by State | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal. |
It is the responsibility of the waste generator to be aware of and comply with all applicable federal and state regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Dabuzalgron Hydrochloride
Essential Safety and Handling Guide for Dabuzalgron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the safe handling of potent pharmaceutical compounds is recommended.[1][2][3] This involves stringent containment and personal protective measures to minimize exposure.
Personal Protective Equipment (PPE)
Effective containment of this compound is achieved through a combination of engineering controls and appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this potent compound.[4]
| Protection Type | Recommended Equipment | Purpose |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with P100/FFP3 filters or a reusable half/full-facepiece respirator with the same filter types.[4] | To prevent inhalation of aerosolized particles, especially during weighing and solution preparation. |
| Hand Protection | Double gloving with nitrile gloves.[1][4] | The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable coveralls (e.g., Tyvek) and a dedicated lab coat.[4] | To protect skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[4] | To provide a complete seal around the eyes and protect against splashes. |
| Foot Protection | Disposable shoe covers.[4] | To be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational and Disposal Plans
A systematic approach is essential for safely handling this compound from receipt to disposal. The following step-by-step plan outlines the key phases of handling.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
